Olopatadine-d3 N-Oxide
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(3Z)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N-methyl-N-(trideuteriomethyl)propan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8-/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKZPVWYFNGMCP-IZKBQEDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858255 | |
| Record name | (3Z)-3-[2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene]-N-methyl-N-(~2~H_3_)methylpropan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246832-94-9 | |
| Record name | (3Z)-3-[2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene]-N-methyl-N-(~2~H_3_)methylpropan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of Olopatadine-d3 N-Oxide in Pharmacokinetic Analysis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the pivotal role of Olopatadine-d3 N-Oxide in the pharmacokinetic evaluation of Olopatadine, a potent antihistamine and mast cell stabilizer. This compound serves as a stable isotope-labeled internal standard (SIL-IS), a critical tool for achieving accuracy and precision in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document will explore the metabolic pathways of Olopatadine, detail the function of SIL-IS in pharmacokinetic studies, present available quantitative data, and provide an illustrative experimental protocol for the analysis of Olopatadine and its metabolites.
Introduction to Olopatadine and its Metabolism
Olopatadine is an antiallergic agent that exerts its effects through multiple mechanisms, including selective antagonism of histamine H1 receptors and stabilization of mast cells. Understanding the absorption, distribution, metabolism, and excretion (ADME) of Olopatadine is fundamental to its clinical development and therapeutic use.
Olopatadine undergoes hepatic metabolism, although it is not extensive. The primary routes of metabolism involve N-demethylation and N-oxidation. Two major metabolites have been identified in human plasma and urine: N-desmethyl olopatadine (M1) and Olopatadine N-oxide (M3). While N-desmethyl olopatadine is considered a minor active metabolite, Olopatadine N-oxide is an inactive metabolite. Following oral administration, the majority of the dose is excreted unchanged in the urine.
The formation of N-desmethyl olopatadine is primarily catalyzed by the cytochrome P450 isoenzyme CYP3A4. In contrast, the formation of Olopatadine N-oxide is catalyzed by flavin-containing monooxygenase (FMO) isoforms, specifically FMO1 and FMO3.
The Critical Role of Stable Isotope-Labeled Internal Standards (SIL-IS)
In pharmacokinetic studies, accurate quantification of a drug and its metabolites in biological matrices (e.g., plasma, urine) is paramount. Bioanalytical methods, especially LC-MS/MS, are susceptible to variations that can introduce errors, such as matrix effects (ion suppression or enhancement), variability in extraction recovery, and instrument drift.
To compensate for these potential inaccuracies, an internal standard is added to both calibration standards and unknown samples. An ideal internal standard should have physicochemical properties very similar to the analyte of interest. Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative bioanalysis.
This compound is a deuterated form of the Olopatadine N-oxide metabolite. The "d3" indicates the presence of three deuterium atoms, which increases the mass of the molecule without significantly altering its chemical properties.
Key advantages of using a SIL-IS like this compound include:
-
Similar chromatographic behavior: The SIL-IS and the unlabeled analyte co-elute, meaning they pass through the chromatography column at the same time.
-
Identical extraction recovery: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the SIL-IS.
-
Correction for matrix effects: The SIL-IS experiences the same degree of ion suppression or enhancement in the mass spectrometer as the analyte.
-
Improved accuracy and precision: By calculating the ratio of the analyte's response to the internal standard's response, the variability is minimized, leading to more reliable data.
Quantitative Pharmacokinetic Data
The following table summarizes available pharmacokinetic parameters for Olopatadine and its metabolite, Olopatadine N-oxide, following topical ocular administration of Olopatadine 0.77%.
| Parameter | Olopatadine (Day 1) | Olopatadine (Day 7) | Olopatadine N-oxide (Day 1) | Olopatadine N-oxide (Day 7) | Reference |
| Cmax (ng/mL) | Not specified | Not specified | 0.121 | 0.174 | |
| Time to Cmax (Tmax) | 2 hours | Not specified | Up to 4 hours (observable) | Not specified | |
| Quantifiable in Subjects | Not specified | Not specified | 6 of 24 subjects | 1 of 24 subjects | |
| Lower Limit of Quantification (LLOQ) | Not specified | Not specified | ≤0.050 ng/mL | ≤0.050 ng/mL |
Note: Data for N-desmethyl olopatadine was non-quantifiable in this study.
Experimental Protocol: Bioanalytical Method for Olopatadine and its Metabolites
This section outlines a general experimental workflow for the quantification of Olopatadine and its metabolites in plasma using LC-MS/MS with this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of an internal standard working solution containing this compound (and a corresponding SIL-IS for Olopatadine and N-desmethyl olopatadine).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes from endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
**Detection
-
The Role of Olopatadine-d3 N-Oxide as a Stable Isotope-Labeled Internal Standard in Bioanalysis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Olopatadine-d3 N-Oxide and its application as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of Olopatadine and its major metabolite, Olopatadine N-Oxide. This document details the rationale for using a SIL-IS, outlines a detailed experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, presents validation data, and discusses the metabolic pathways of Olopatadine.
Introduction to Olopatadine and the Need for a Robust Internal Standard
Olopatadine is a selective histamine H1-receptor antagonist with mast cell stabilizing properties, widely used in the treatment of allergic conjunctivitis and rhinitis.[1] Accurate quantification of Olopatadine and its metabolites in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. Olopatadine is metabolized in the liver to form two major metabolites: N-desmethyl-olopatadine (M1) and Olopatadine N-oxide (M3).
The "gold standard" for quantitative bioanalysis is LC-MS/MS, owing to its high sensitivity and selectivity.[2] The use of an appropriate internal standard is critical to ensure the accuracy and precision of these assays by correcting for variability during sample preparation and analysis.[2][3] A stable isotope-labeled internal standard is considered the most suitable choice as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the analytical process.[4] this compound serves as an ideal internal standard for the quantification of Olopatadine N-Oxide, and can also be used in methods quantifying the parent drug, Olopatadine.
Physicochemical Properties
A summary of the key physicochemical properties of Olopatadine N-Oxide and its deuterated analog is presented in Table 1.
| Property | Olopatadine N-Oxide | This compound |
| Chemical Name | (Z)-3-(2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Oxide | (Z)-3-(2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-di(methyl-d3)propan-1-amine Oxide |
| Molecular Formula | C₂₁H₂₃NO₄ | C₂₁H₂₀D₃NO₄ |
| Molecular Weight | 353.41 g/mol [5] | 356.43 g/mol |
| CAS Number | 173174-07-7[6] | 1246832-94-9 |
Metabolic Pathway of Olopatadine
Olopatadine undergoes metabolism primarily through two pathways, as illustrated in the diagram below. The formation of Olopatadine N-oxide is a key metabolic route.
References
- 1. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Olopatadine N-Oxide | CAS 173174-07-7 | LGC Standards [lgcstandards.com]
Synthesis and Characterization of Olopatadine-d3 N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Olopatadine-d3 N-Oxide, a deuterated metabolite of the antihistamine Olopatadine. This document details a plausible synthetic route, experimental protocols, and a summary of analytical characterization data. The information presented is intended to support researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction
Olopatadine is a selective histamine H1 antagonist and mast cell stabilizer used in the treatment of allergic conjunctivitis and rhinitis.[1] The study of its metabolism is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. One of its metabolites is Olopatadine N-Oxide.[1] Isotope-labeled internal standards, such as this compound, are essential for quantitative bioanalytical assays using mass spectrometry. The incorporation of deuterium atoms provides a distinct mass difference, enabling accurate quantification of the unlabeled analyte in complex biological matrices. This guide outlines the synthesis and detailed characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from a suitable precursor. The first step involves the synthesis of the deuterated intermediate, Olopatadine-d3, followed by its oxidation to the corresponding N-oxide.
Synthesis of Olopatadine-d3 (Intermediate)
The synthesis of Olopatadine-d3 can be accomplished through a Wittig reaction, a well-established method for the formation of carbon-carbon double bonds.[2] In this case, 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (Isoxepac) is reacted with a deuterated Wittig reagent, (3-(dimethyl-d3-amino)propyl)triphenylphosphonium bromide hydrobromide.
Experimental Protocol: Synthesis of Olopatadine-d3
Materials:
-
6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (Isoxepac)
-
(3-(dimethyl-d3-amino)propyl)triphenylphosphonium bromide hydrobromide
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Toluene
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
A solution of (3-(dimethyl-d3-amino)propyl)triphenylphosphonium bromide hydrobromide in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to 0 °C in an ice bath.
-
n-Butyllithium solution is added dropwise to the stirred solution. The reaction mixture is stirred at this temperature for 1 hour to form the ylide.
-
A solution of Isoxepac in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is quenched by the addition of water.
-
The aqueous layer is separated, and the pH is adjusted to ~7.5 with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate and hexanes to afford Olopatadine-d3.
Synthesis of this compound
The final step is the N-oxidation of the tertiary amine group of Olopatadine-d3. This is a common transformation in drug metabolism and can be mimicked in the laboratory using a suitable oxidizing agent. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the N-oxidation of tertiary amines.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
Olopatadine-d3
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Olopatadine-d3 is dissolved in dichloromethane in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
m-CPBA (1.1 equivalents) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is washed with a saturated solution of sodium bicarbonate (2 x 30 mL) to remove excess m-CPBA and the by-product, m-chlorobenzoic acid.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude this compound is purified by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the pure product.
Characterization of this compound
The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and structure. The following table summarizes the key analytical data.
| Parameter | Method | Result |
| Chemical Name | IUPAC | 11-[3-(Dimethyloxidoamino-d3)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic Acid |
| Molecular Formula | - | C₂₁H₂₀D₃NO₄ |
| Molecular Weight | - | 356.43 g/mol |
| Appearance | Visual Inspection | White to off-white solid |
| Melting Point | Capillary Method | 108-112 °C (decomposition)[1] |
| Purity | High-Performance Liquid Chromatography (HPLC) | >95%[3] |
| ¹H NMR | Nuclear Magnetic Resonance Spectroscopy | Spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic, vinylic, and aliphatic protons, with a diminished or absent signal for the N-methyl groups. |
| ¹³C NMR | Nuclear Magnetic Resonance Spectroscopy | Spectra should show the expected number of carbon signals corresponding to the molecular structure. |
| Mass Spectrometry | Electrospray Ionization (ESI-MS) | Calculated for C₂₁H₂₀D₃NO₄ [M+H]⁺: 357.19; Observed mass should be consistent with the calculated value. |
| Isotopic Purity | Mass Spectrometry | >98% deuterium incorporation |
Visualization of Key Processes
Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Metabolic Pathway of Olopatadine
This diagram illustrates the metabolic conversion of Olopatadine to its major metabolites, including the N-oxide.
Caption: Metabolic pathway of Olopatadine.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described synthetic route, utilizing a Wittig reaction followed by N-oxidation, offers a plausible and efficient method for obtaining this valuable isotopically labeled metabolite. The comprehensive characterization data serves as a benchmark for researchers to ensure the quality and identity of the synthesized compound. The availability of well-characterized this compound is critical for advancing research in the pharmacokinetics and bioanalysis of Olopatadine.
References
The Use of Olopatadine-d3 N-Oxide in Metabolite Identification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the application of Olopatadine-d3 N-Oxide as a stable isotope-labeled internal standard for the identification and characterization of Olopatadine metabolites. This document details the metabolic pathways of Olopatadine, experimental protocols for in vitro studies, and the analytical techniques used for metabolite detection, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Olopatadine and its Metabolism
Olopatadine is a selective histamine H1-receptor antagonist and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis.[1] While it is primarily excreted unchanged in the urine, a portion of the administered dose undergoes metabolism in the liver.[2] Understanding the metabolic profile of Olopatadine is crucial for a comprehensive assessment of its safety and efficacy.
The primary metabolites of Olopatadine are N-monodemethylolopatadine (M1) and Olopatadine N-oxide (M3).[3][4] The formation of M1 is catalyzed by the cytochrome P450 enzyme CYP3A4, while the N-oxidation to M3 is mediated by flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3.[3] The use of stable isotope-labeled compounds, such as this compound, is instrumental in accurately identifying and quantifying these metabolites in complex biological matrices.
The Role of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are indispensable tools in modern drug metabolism studies. By replacing one or more atoms of a molecule with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N), a compound is generated that is chemically identical to the analyte of interest but has a distinct mass.
The key advantages of using a SIL internal standard like this compound include:
-
Improved Accuracy and Precision: The SIL standard co-elutes with the unlabeled analyte during chromatography and experiences similar ionization effects in the mass spectrometer, thereby compensating for variations in sample preparation and analysis.
-
Unambiguous Identification: The known mass difference between the labeled and unlabeled compound allows for confident identification of the metabolite, even at low concentrations in a complex biological matrix.
-
Enhanced Sensitivity: The distinct mass of the SIL standard allows it to be distinguished from background noise, improving the signal-to-noise ratio and lowering the limit of quantification.
Olopatadine Metabolism and the Utility of this compound
The metabolic conversion of Olopatadine to its N-oxide metabolite is a key pathway to consider during drug development. The use of this compound as an internal standard provides a powerful tool for researchers to investigate this transformation. The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium. This results in a mass increase of 3 Daltons compared to the unlabeled Olopatadine N-oxide.
When analyzing samples from in vitro metabolism studies, the presence of a chromatographic peak at the expected retention time of Olopatadine N-oxide with a corresponding mass signal for the unlabeled metabolite, alongside a peak for the d3-labeled internal standard, provides definitive evidence for the formation of the N-oxide metabolite.
Metabolic Pathway of Olopatadine
The following diagram illustrates the primary metabolic pathways of Olopatadine.
Experimental Protocols for In Vitro Metabolite Identification
The following sections outline a general protocol for an in vitro study to identify Olopatadine metabolites using human liver microsomes (HLM) and LC-MS/MS analysis, incorporating this compound as an internal standard.
In Vitro Incubation with Human Liver Microsomes
This protocol is designed to assess the formation of Olopatadine N-oxide in a controlled in vitro environment.
Materials:
-
Olopatadine
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
Procedure:
-
Prepare Incubation Mixtures: In microcentrifuge tubes, combine phosphate buffer, HLM (final concentration typically 0.5-1 mg/mL), and Olopatadine (final concentration typically 1-10 µM).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard, this compound (final concentration to be optimized based on expected metabolite levels).
-
Sample Preparation:
-
Vortex the samples to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are representative parameters for the analysis of Olopatadine and its metabolites. Method optimization is recommended for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (50:50, v/v) |
| Gradient | Optimized for separation of Olopatadine and its metabolites |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Olopatadine: 338.2, Olopatadine N-Oxide: 354.2, this compound: 357.2 |
| Product Ion (m/z) | Olopatadine: 165.1, 292.1; Olopatadine N-Oxide: to be determined; this compound: to be determined |
| Collision Energy | Optimized for each transition |
| Ion Source Temp. | 500-550°C |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Data Presentation and Interpretation
The use of this compound allows for clear and quantitative analysis of metabolite formation.
Table 3: Quantitative Data from In Vitro Metabolism of Olopatadine in Human Liver Microsomes
| Metabolite | Rate of Formation (pmol/min/mg protein) | Reference |
| N-monodemethylolopatadine (M1) | 0.330 | [3] |
| Olopatadine N-oxide (M3) | 2.50 | [3] |
Data from Kajita et al. (2002)[3]
Expected Mass Spectrometry Results
The key to metabolite identification using a stable isotope-labeled standard is the detection of a "doublet" of peaks in the mass spectrum, separated by the mass difference between the labeled and unlabeled compounds. In this case, the mass difference is 3 Da.
Table 4: Expected Mass-to-Charge Ratios (m/z) for Key Analytes
| Compound | [M+H]⁺ (Monoisotopic) |
| Olopatadine | 338.1705 |
| Olopatadine N-Oxide | 354.1654 |
| This compound | 357.1843 |
Experimental Workflow
The following diagram outlines the general workflow for an in vitro metabolite identification study.
Conclusion
The use of this compound as a stable isotope-labeled internal standard is a robust and reliable approach for the identification and characterization of the N-oxide metabolite of Olopatadine. The detailed protocols and data presented in this guide provide a framework for researchers to design and execute effective in vitro drug metabolism studies. The application of these methods will contribute to a more complete understanding of the metabolic fate of Olopatadine, which is essential for drug development and regulatory submissions.
References
Understanding the mechanism of Olopatadine metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olopatadine, a potent and selective histamine H1-receptor antagonist and mast cell stabilizer, is widely used for the treatment of allergic conjunctivitis and rhinitis.[1][2] While its primary mechanism of action is well-understood, a thorough comprehension of its metabolic profile is crucial for a complete understanding of its pharmacology and for predicting potential drug-drug interactions. This technical guide provides an in-depth analysis of the metabolism of olopatadine, detailing the enzymatic pathways, resultant metabolites, and the experimental methodologies used for their characterization. Quantitative data from various studies are summarized to offer a comprehensive pharmacokinetic overview.
Introduction
Olopatadine is primarily eliminated from the body through renal excretion of the unchanged drug.[2][3] Metabolism represents a minor pathway of elimination for olopatadine.[4] However, understanding these metabolic routes is essential for a comprehensive safety and efficacy evaluation. In vitro and in vivo studies have identified two major metabolites: N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3).[5][6] This guide will explore the formation of these metabolites and the enzymes responsible.
Metabolic Pathways
The metabolism of olopatadine is primarily hepatic and involves two main oxidative pathways: N-demethylation and N-oxidation.
-
N-demethylation to N-desmethyl olopatadine is catalyzed by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4 .[5][6]
-
N-oxidation leading to the formation of olopatadine N-oxide is mediated by the flavin-containing monooxygenase (FMO) system , with FMO1 and FMO3 being the key enzymes involved.[5][7]
These metabolic pathways are illustrated in the diagram below.
References
- 1. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of olopatadine, a new antiallergic agent, on human liver microsomal cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Guide to Olopatadine and Its Key Metabolites: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for the quantification of olopatadine and its major metabolites, N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3). It includes detailed experimental protocols, a summary of quantitative pharmacokinetic data, and a visualization of the relevant biological pathways.
Introduction to Olopatadine
Olopatadine is a potent and selective histamine H1 receptor antagonist and mast cell stabilizer.[1][2] It is widely used for the treatment of allergic conjunctivitis and rhinitis.[1][2] Olopatadine exerts its therapeutic effects through a dual mechanism of action: blocking the effects of histamine on H1 receptors and inhibiting the release of histamine and other pro-inflammatory mediators from mast cells.[2][3] The metabolism of olopatadine is not extensive and occurs primarily in the liver, yielding two major metabolites.[1]
Metabolism of Olopatadine
Olopatadine is metabolized to a limited extent in humans.[1] The two primary circulating metabolites are:
-
N-desmethyl olopatadine (M1): Formed via N-demethylation, a reaction catalyzed predominantly by the cytochrome P450 isoenzyme CYP3A4.[1]
-
Olopatadine N-oxide (M3): Formed through N-oxidation, which is catalyzed by flavin-containing monooxygenase enzymes (FMO1 and FMO3).[1]
Urinary excretion is the main route of elimination for olopatadine and its metabolites.[1][4]
Quantitative Analysis of Olopatadine and its Metabolites
The accurate quantification of olopatadine and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used analytical technique due to its high sensitivity and specificity.
Experimental Protocols: Sample Preparation and LC-MS/MS Analysis
A robust and reliable analytical method requires meticulous sample preparation to remove interfering substances from the biological matrix. Several techniques have been successfully employed for the extraction of olopatadine and its metabolites from plasma.
3.1.1. Sample Preparation Methodologies
-
Solid-Phase Extraction (SPE): This technique offers high selectivity and can produce very clean extracts. A common approach involves the use of a C18 cartridge.[5]
-
Liquid-Liquid Extraction (LLE): LLE is another effective method for isolating the analytes of interest.
-
Protein Precipitation (PP): This is a simpler and faster method, often using acetonitrile to precipitate plasma proteins.[6] While efficient, it may result in less clean extracts compared to SPE and LLE.
Detailed Protocol: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a Bond Elut C18 SPE cartridge.
-
Sample Loading: Load the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute olopatadine and its metabolites from the cartridge.
-
Evaporation and Reconstitution: Dry the eluate and reconstitute it in the mobile phase for LC-MS/MS analysis.[5]
3.1.2. LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of olopatadine and its metabolites.
| Parameter | Olopatadine | N-desmethyl olopatadine (M1) | Olopatadine N-oxide (M3) |
| LC Column | C18 | C18 | C18 |
| Mobile Phase | Acetonitrile and water with formic acid or ammonium acetate | Acetonitrile and water with formic acid or ammonium acetate | Acetonitrile and water with formic acid or ammonium acetate |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Mass Transition (m/z) | 338.2 → 165.1 | 324.2 → 165.1 | 354.2 → 165.1 |
Note: Specific parameters may vary between laboratories and instrumentation.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of olopatadine and its major metabolites following different routes of administration.
Table 1: Pharmacokinetic Parameters of Olopatadine
| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference(s) |
| Ocular | 0.77% Solution | 1.65 (single dose), 1.45 (multiple dose) | 2 | 9.79 (single dose), 9.68 (multiple dose) | 2.9 - 3.4 | [7] |
| Oral | 10 mg | 131.10 (single dose), 146.82 (multiple dose) | - | 426.00 (single dose), 479.00 (multiple dose) | - | [8] |
| Intranasal | 0.6% Spray | 23.3 ± 6.2 | 0.25 - 2 | 78.0 ± 13.9 | - | [1] |
Table 2: Pharmacokinetic Parameters of Olopatadine Metabolites (Ocular Administration of 0.77% Solution)
| Metabolite | Cmax (ng/mL) | Tmax (h) | Note | Reference(s) |
| N-desmethyl olopatadine (M1) | ≤0.050 | - | Non-quantifiable | [7] |
| Olopatadine N-oxide (M3) | 0.121 (Day 1), 0.174 (Day 7) | up to 4 | Observable in some subjects | [7] |
Biological Pathways and Mechanism of Action
Olopatadine's therapeutic effects are mediated through its interaction with the histamine H1 receptor and its ability to stabilize mast cells.
Histamine H1 Receptor Antagonism
Histamine, released from mast cells during an allergic reaction, binds to H1 receptors on various cells, leading to the classic symptoms of allergy. Olopatadine acts as an inverse agonist at the H1 receptor, blocking this interaction and preventing the downstream signaling cascade.
Caption: Histamine H1 Receptor Signaling Pathway and Olopatadine's Point of Intervention.
Mast Cell Stabilization
Olopatadine also stabilizes mast cells, preventing their degranulation and the subsequent release of histamine and other inflammatory mediators like tryptase, prostaglandin D2, and TNF-alpha.[1][9] This action is crucial for its prophylactic and therapeutic effects in allergic conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Olopatadine Hydrochloride? [synapse.patsnap.com]
- 3. Pharmacology, clinical efficacy and safety of olopatadine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Olopatadine: a drug for allergic conjunctivitis targeting the mast cell - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategist's Guide to Isotopic Labeling in Drug Metabolism Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Tracing the Metabolic Fate of Therapeutics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is a cornerstone of modern drug development. Isotopic labeling, a technique involving the incorporation of isotopes into a drug molecule, provides an unparalleled ability to trace a compound's journey through a biological system. This guide offers a comprehensive overview of the core isotopic labeling strategies, providing detailed methodologies and quantitative data to empower researchers in designing and executing robust drug metabolism studies.
Isotopic labeling strategies are broadly categorized into two main types: the use of stable, non-radioactive isotopes and the use of radioactive isotopes (radioisotopes). The choice between these approaches depends on the specific research question, the stage of drug development, the analytical capabilities available, and regulatory requirements.
Section 1: Stable Isotope Labeling Strategies
Stable isotope labeling (SIL) involves the replacement of one or more atoms in a drug molecule with their heavier, non-radioactive isotopes, most commonly deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). The key advantage of SIL is the absence of radioactivity, which simplifies handling and eliminates concerns about radiation exposure in clinical studies. Detection and quantification are typically achieved using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
Deuterium (²H) Labeling: The Kinetic Isotope Effect
Deuterium labeling is a powerful strategy that leverages the kinetic isotope effect (KIE). A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, and thus, its cleavage is often the rate-limiting step in metabolic reactions catalyzed by enzymes like the cytochrome P450 (CYP) family.[3] By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolism can be significantly reduced.[3][4] This can lead to an improved pharmacokinetic profile, including increased half-life and exposure.[5]
The following table summarizes the observed changes in key pharmacokinetic parameters for several drugs when deuterium is incorporated at strategic positions.
| Drug (Deuterated Form) | Non-Deuterated Analog | Key Pharmacokinetic Parameter | Improvement with Deuteration | Therapeutic Indication |
| Deutetrabenazine | Tetrabenazine | Half-life of active metabolites | ~2-fold increase[6] | Chorea associated with Huntington's disease |
| d3-Enzalutamide | Enzalutamide | In vitro intrinsic clearance (CLint) | 49.7% and 72.9% lower in rat and human liver microsomes, respectively.[1] | Prostate Cancer |
| Cmax (in rats) | 35% higher[1] | |||
| AUC0–t (in rats) | 102% higher[1] | |||
| d9-Methadone | Methadone | AUC0–8h (in mice) | 6-fold increase[7] | Opioid dependence, pain |
| Cmax (in mice) | 4-fold increase[7] | |||
| Clearance (CL) | 5-fold reduction[7] |
This protocol outlines a general procedure to compare the metabolic stability of a deuterated compound to its non-deuterated counterpart using human liver microsomes.
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound and its deuterated analog.
Materials:
-
Test compound (deuterated and non-deuterated)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) containing an internal standard (for quenching and protein precipitation)
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Working Solutions:
-
Prepare stock solutions of the deuterated and non-deuterated test compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of each compound by diluting the stock solution in the incubation buffer to the desired final concentration (e.g., 1 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the quenching solution: ice-cold acetonitrile containing a suitable internal standard at a fixed concentration.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.
-
Immediately add the aliquot to a separate 96-well plate containing the ice-cold ACN with the internal standard to stop the enzymatic reaction and precipitate the proteins.[8]
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the test compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the test compound to the internal standard for each time point.
-
Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
-
Compare the CLint values of the deuterated and non-deuterated compounds.
-
Workflow for Evaluating a Deuterated Drug Candidate
Caption: Experimental workflow for evaluating a deuterated drug candidate.
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling
¹³C and ¹⁵N are stable isotopes used to trace the metabolic fate of a drug and its metabolites.[1] Unlike deuterium, their incorporation does not typically induce a significant kinetic isotope effect.[9] The primary application of ¹³C and ¹⁵N labeling is in metabolite identification. By administering a 1:1 mixture of the labeled and unlabeled drug, all drug-related material in a biological sample will appear as a characteristic doublet in the mass spectrum, with a mass difference corresponding to the number of incorporated heavy isotopes. This "twin ion" signature allows for the rapid and unambiguous identification of metabolites from the complex background of endogenous molecules.[1]
Objective: To extract a drug and its ¹³C-labeled metabolites from plasma for subsequent LC-MS analysis.
Materials:
-
Plasma samples from subjects dosed with a ¹³C-labeled drug
-
Ice-cold acetonitrile (ACN)
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g
-
Microcentrifuge tubes
-
LC-MS vials
Procedure:
-
Protein Precipitation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add a small volume of plasma (e.g., 50 µL).
-
Add 3-4 volumes of ice-cold ACN (e.g., 150-200 µL) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully aspirate the supernatant, which contains the drug and its metabolites, and transfer it to a clean microcentrifuge tube.
-
-
Drying (Optional but Recommended):
-
Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen. This step concentrates the analytes and allows for reconstitution in a solvent more compatible with the LC mobile phase.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of a solvent compatible with the initial LC mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Final Centrifugation:
-
Centrifuge the reconstituted sample one final time to pellet any remaining particulate matter.
-
-
Transfer for Analysis:
-
Transfer the final supernatant to an LC-MS vial for analysis.
-
Workflow for Metabolite Identification using Stable Isotopes
Caption: Workflow for metabolite identification using stable isotopes.
Section 2: Radiopharmaceutical Labeling Strategies
Radiolabeling involves incorporating a radioactive isotope, such as carbon-14 (¹⁴C) or tritium (³H), into a drug molecule. This approach offers exceptional sensitivity, allowing for the detection of very low concentrations of the drug and its metabolites.[10] Radiolabeled compounds are considered the gold standard for definitive human ADME studies.[11]
Carbon-14 (¹⁴C) Labeling
Carbon-14 is the most widely used radioisotope in drug metabolism studies.[12] Its long half-life (5,730 years) means that no correction for decay is needed during the course of a typical study.[13] Furthermore, carbon is a fundamental component of most drug molecules, allowing for the label to be placed in a metabolically stable position, ensuring that the radiolabel is not lost during biotransformation.[13]
| Isotope | Half-Life | Maximum Specific Activity | Emission Type | Detection Method |
| Carbon-14 (¹⁴C) | 5,730 years[14] | 62.4 mCi/mmol[14] | Beta (β⁻) | Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS) |
| Tritium (³H) | 12.3 years[14] | 29.1 Ci/mmol[14] | Beta (β⁻) | Liquid Scintillation Counting (LSC) |
This protocol provides a general overview of a human ADME study using a ¹⁴C-labeled drug candidate. These studies are conducted under strict regulatory oversight.
Objective: To determine the mass balance, routes of excretion, and metabolic profile of a drug in healthy human subjects.
Study Design:
-
Typically, a single-center, open-label study in a small cohort of healthy male volunteers.[11]
-
A single oral dose of the drug is administered, containing a mixture of the unlabeled drug and the ¹⁴C-labeled drug.[11]
-
The total radioactive dose is typically in the range of 50-100 µCi.[11]
Procedure:
-
Subject Screening and Enrollment:
-
Healthy male volunteers are screened based on inclusion and exclusion criteria.
-
Informed consent is obtained from all participants.
-
-
Dosing:
-
Subjects are administered a single oral dose of the ¹⁴C-labeled drug formulation.
-
-
Sample Collection:
-
Blood samples are collected at predefined time points to determine the pharmacokinetics of the parent drug and total radioactivity.
-
All urine and feces are collected from the time of dosing until the radioactivity in the excreta falls below a predefined threshold (typically >95% of the administered dose is recovered).[11]
-
-
Sample Analysis:
-
Total Radioactivity Measurement: The total ¹⁴C content in plasma, urine, and homogenized feces is measured by LSC or AMS.
-
Metabolite Profiling: Plasma, urine, and fecal extracts are analyzed by radio-HPLC or LC-AMS to separate and quantify the parent drug and its metabolites.[2]
-
Metabolite Identification: The structures of the major metabolites are elucidated using high-resolution mass spectrometry (HRMS) and NMR.
-
-
Data Analysis:
-
Mass Balance: The cumulative recovery of radioactivity in urine and feces is calculated as a percentage of the administered dose.
-
Pharmacokinetics: PK parameters (Cmax, Tmax, AUC, t½) for the parent drug and total radioactivity are determined.
-
Metabolite Profile: The relative abundance of each metabolite in plasma, urine, and feces is calculated.
-
General Workflow for a Human ¹⁴C ADME Study
Caption: General workflow for a human ¹⁴C ADME study.
Tritium (³H) Labeling
Tritium labeling is another common radiolabeling technique. ³H has a much higher specific activity than ¹⁴C, which can be advantageous for certain applications.[15] However, the C-³H bond is weaker than the C-¹H bond, and there is a risk of the label being lost through metabolic processes or chemical exchange, which must be carefully considered when choosing the labeling position.[15]
Section 3: Signaling Pathways in Drug Metabolism
The metabolism of most drugs is primarily carried out by the cytochrome P450 (CYP) family of enzymes, which are highly expressed in the liver. The expression of these enzymes can be induced by various drugs and other xenobiotics through the activation of nuclear receptors such as the pregnane X receptor (PXR), the constitutive androstane receptor (CAR), and the aryl hydrocarbon receptor (AhR).[16] Understanding these induction pathways is critical for predicting potential drug-drug interactions.
CYP450 Induction Pathway
Caption: Simplified signaling pathway for CYP450 enzyme induction.
Conclusion
Isotopic labeling is an indispensable tool in drug metabolism research, providing critical data for understanding the ADME properties of new drug candidates. The choice of labeling strategy depends on a multitude of factors, and a thorough understanding of the principles, advantages, and limitations of each approach is essential for successful drug development. This guide has provided a comprehensive overview of the core strategies, along with detailed experimental protocols and quantitative data, to serve as a valuable resource for researchers in the field.
References
- 1. Radiolabeled MetID (Metabolite Profiling and Identification) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. pharmaron.com [pharmaron.com]
- 3. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openmedscience.com [openmedscience.com]
- 11. sgs.com [sgs.com]
- 12. benchchem.com [benchchem.com]
- 13. [PDF] Strategies for using in vitro screens in drug metabolism. | Semantic Scholar [semanticscholar.org]
- 14. metsol.com [metsol.com]
- 15. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Procurement and Handling of Olopatadine-d3 N-Oxide Reference Material
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the procurement, handling, and analytical considerations for Olopatadine-d3 N-Oxide, a critical reference material in pharmaceutical research and development. This document outlines the necessary procedures for sourcing, storing, and utilizing this stable isotope-labeled internal standard to ensure data integrity and experimental reproducibility.
Procurement of this compound
This compound is a labeled metabolite of Olopatadine, an antiallergic agent.[1][2] As a reference material, its procurement requires careful consideration of supplier qualifications and product specifications.
Reputable Suppliers
Several specialized chemical suppliers provide this compound for research purposes. It is crucial to source this material from vendors who can provide a comprehensive Certificate of Analysis (CoA).
Table 1: Key Supplier Information for this compound
| Supplier | Product Code | CAS Number | Purity Specification | Format |
| LGC Standards | TRC-O575012 | 1246832-94-9 | >95% (HPLC)[3] | Neat[3] |
| Simson Pharma | O030001 (non-deuterated) | 173174-07-7 | Not Specified | Neat |
| SynZeal | SZ-O007D03 (related compound) | Not Available | Not Specified | Neat |
Essential Documentation: The Certificate of Analysis (CoA)
Upon procurement, a detailed Certificate of Analysis is mandatory. The CoA should include, at a minimum:
-
Compound Name and Structure: this compound
-
CAS Number: 1246832-94-9[4]
-
Molecular Formula and Weight
-
Lot Number
-
Purity: Determined by a validated analytical method, typically HPLC.[3]
-
Identity Confirmation: Methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Storage Conditions: Recommended temperature for long-term stability.
-
Date of Analysis and Expiration/Retest Date
Handling and Storage Protocols
Proper handling and storage are paramount to maintaining the integrity and stability of the this compound reference material.
Receiving and Initial Inspection
Upon receipt of the reference material, a visual inspection of the container for any signs of damage or contamination is necessary. The information on the product label should be cross-verified with the purchase order and the Certificate of Analysis.
Storage Conditions
This compound should be stored under controlled conditions to prevent degradation.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C[3] | To minimize thermal degradation and maintain long-term stability. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent potential oxidative degradation. |
| Light Exposure | Protect from light | To prevent photolytic degradation. |
| Moisture | Store in a desiccator | To prevent hydrolysis, especially for the neat material. |
Laboratory Handling
When handling the neat compound, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling of the solid material should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles.
Experimental Protocols
The following protocols provide a framework for the preparation and use of this compound as an internal standard in analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC).
Preparation of Stock and Working Standard Solutions
Accurate preparation of standard solutions is critical for quantitative analysis.
Protocol 3.1.1: Preparation of this compound Stock Solution (e.g., 1 mg/mL)
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a suitable amount of the neat material (e.g., 10 mg) using a calibrated analytical balance.
-
Dissolution: Transfer the weighed material to a Class A volumetric flask of appropriate size (e.g., 10 mL).
-
Solubilization: Add a small amount of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile (50:50 v/v)) and sonicate for approximately 10 minutes to ensure complete dissolution.[2]
-
Dilution: Bring the solution to the final volume with the solvent and mix thoroughly.
-
Storage: Store the stock solution at -20°C in an amber vial to protect it from light.
Protocol 3.1.2: Preparation of Working Standard Solutions
Working standard solutions are prepared by diluting the stock solution to the desired concentration range for the analytical method.
-
Serial Dilution: Perform serial dilutions of the stock solution using a calibrated pipette and Class A volumetric flasks.
-
Solvent: Use the same diluent as used for the sample preparation to avoid matrix effects. A common diluent is a mixture of water and acetonitrile.[2]
-
Concentration Range: The concentration of the working standards should bracket the expected concentration of the analyte in the samples.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential to ensure that the analytical method can separate the analyte from its potential degradation products. Several studies have detailed such methods for Olopatadine and its metabolites.[5][6]
Table 3: Example HPLC Method Parameters for Olopatadine Analysis
| Parameter | Condition | Reference |
| Column | Inertsil-ODS 3V or ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm) | [5][6] |
| Mobile Phase | Buffer: Methanol: Triethylamine (55:45:0.1, %v/v), pH 3.0 with o-phosphoric acid | [6] |
| Flow Rate | 1.0 mL/min | [5] |
| Detection Wavelength | 300 nm | [7] |
| Column Temperature | Ambient or 25°C | [8] |
| Injection Volume | 10-20 µL |
Forced Degradation Studies:
Forced degradation studies on Olopatadine have shown that it is susceptible to degradation under acidic, alkaline, and oxidative conditions, while being relatively stable to photolytic and thermal stress.[6] The primary degradation product under oxidative conditions is often the N-oxide.[9]
Visualizations
Procurement and Handling Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Olopatadine N-Oxide | CAS 173174-07-7 | LGC Standards [lgcstandards.com]
- 4. This compound | TRC-O575012-10MG | LGC Standards [lgcstandards.com]
- 5. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Navigating the Analytical Landscape of Olopatadine-d3 N-Oxide: A Technical Guide to its Certificate of Analysis and Purity Assessment
For Immediate Release
In the intricate world of pharmaceutical research and development, the quality and purity of reference standards are paramount. This technical guide provides an in-depth exploration of the Certificate of Analysis (CoA) and purity assessment methodologies for Olopatadine-d3 N-Oxide, a critical isotopically labeled metabolite of the antihistamine Olopatadine. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the essential data, experimental protocols, and underlying scientific principles necessary for the confident use of this compound in analytical and metabolic studies.
This compound, as a stable isotope-labeled internal standard, plays a pivotal role in pharmacokinetic and drug metabolism studies, enabling precise quantification of its unlabeled counterpart in biological matrices.[1][2] Ensuring its chemical and isotopic purity is therefore not merely a procedural step but a foundational requirement for generating reliable and reproducible data.
Certificate of Analysis: Deconstructing the Quality Passport
A Certificate of Analysis for a reference standard like this compound serves as its quality passport, attesting to its identity, purity, and fitness for purpose.[3] While specific values may vary between batches and manufacturers, a comprehensive CoA will typically present the following key quantitative data.
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Result | Method |
| Identity | |||
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| ¹H NMR | Conforms to structure | Conforms | Nuclear Magnetic Resonance |
| Mass Spectrum | Conforms to structure | Conforms | Mass Spectrometry (MS) |
| Purity | |||
| Purity by HPLC | ≥98.0% | 99.2% | High-Performance Liquid Chromatography |
| Chemical Purity | ≥98.0% | 99.5% | Quantitative NMR (qNMR) |
| Isotopic Enrichment | ≥99 atom % D | 99.6% | Mass Spectrometry |
| Residual Solvents | |||
| Methanol | ≤3000 ppm | <100 ppm | Gas Chromatography (GC) |
| Acetonitrile | ≤410 ppm | <50 ppm | Gas Chromatography (GC) |
| Inorganic Impurities | |||
| Residue on Ignition | ≤0.1% | <0.05% | USP <281> |
| Physical Properties | |||
| Melting Point | Report | 145-148 °C | Capillary Method |
| Storage | |||
| Recommended Conditions | -20°C, protect from light and moisture | - | - |
Purity Assessment: A Multi-faceted Approach
The determination of purity for a pharmaceutical reference standard is not reliant on a single technique but rather a confluence of orthogonal analytical methods.[4][5] This approach ensures that a comprehensive profile of the compound's purity, including chemical and isotopic integrity, is established.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a cornerstone for assessing the chemical purity of this compound and detecting any related impurities.[6][7][8]
Experimental Protocol: RP-HPLC Method for this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile). A typical gradient might start at 70:30 (Buffer:Acetonitrile) and ramp to 30:70 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 299 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: The this compound reference standard is accurately weighed and dissolved in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 0.5 mg/mL).
-
Quantification: The area percent of the main peak relative to the total peak area is calculated to determine the purity. Impurities are identified by their retention times relative to the main peak.
Mechanism of Action: The Signaling Pathway of Olopatadine
Understanding the biological context in which Olopatadine and its metabolites function is crucial for researchers. Olopatadine is a potent and selective antagonist of the histamine H1 receptor and also acts as a mast cell stabilizer.[9][10][11][12][13] Its therapeutic effect in allergic conditions stems from its ability to block the downstream signaling cascade initiated by histamine binding to its receptor, thereby preventing the release of pro-inflammatory mediators.[9][10]
Conclusion
The rigorous characterization and purity assessment of this compound are indispensable for its effective use as an internal standard in regulated bioanalysis. This guide has provided a framework for understanding the critical data presented in a Certificate of Analysis and the detailed methodologies employed for purity determination. By adhering to these principles of analytical rigor, researchers can ensure the integrity of their data and contribute to the advancement of pharmaceutical science.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. data.epo.org [data.epo.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. who.int [who.int]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Olopatadine Hydrochloride? [synapse.patsnap.com]
- 13. What is Olopatadine Hydrochloride used for? [synapse.patsnap.com]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Olopatadine in Human Plasma Using a Novel Deuterated N-Oxide Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Olopatadine in human plasma. To ensure the highest level of accuracy and precision, this method employs a novel stable isotope-labeled internal standard, Olopatadine-d3 N-Oxide. The protocol details the sample preparation, chromatographic separation, and mass spectrometric conditions. All quantitative data is presented in clear, tabular format, and the experimental workflow is visualized using a detailed diagram. This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring.
Introduction
Olopatadine is a selective histamine H1-receptor antagonist widely used in the treatment of allergic conditions.[1] Accurate and reliable quantification of Olopatadine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[2] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS to correct for matrix effects and variations in sample processing. While various internal standards have been used for Olopatadine analysis, this method introduces this compound as a novel SIL-IS. The structural similarity and co-eluting properties of this compound with the analyte ensure reliable quantification. N-oxide metabolites can be prone to instability, and this application note also addresses considerations for sample handling and analysis.[3]
Experimental Protocols
Materials and Reagents
-
Olopatadine hydrochloride reference standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
Olopatadine Stock Solution (1 mg/mL): Accurately weigh and dissolve Olopatadine hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Olopatadine stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile:water.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 2.5 min, hold for 1 min, return to initial conditions |
Mass Spectrometry
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +4500 V |
| Temperature | 350°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Dwell Time | 200 ms |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Olopatadine | 338.3 | 165.2 | 35 |
| This compound (IS) | 357.2 | 165.2 | 38 |
Data Presentation
Calibration Curve
The calibration curve for Olopatadine in human plasma was linear over the concentration range of 0.1 to 100 ng/mL.
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.012 |
| 0.5 | 0.061 |
| 1.0 | 0.123 |
| 5.0 | 0.615 |
| 10.0 | 1.230 |
| 25.0 | 3.075 |
| 50.0 | 6.150 |
| 100.0 | 12.300 |
Correlation Coefficient (r²): >0.995
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low (LQC) | 0.3 | < 10 | 90-110 | < 10 | 90-110 |
| Medium (MQC) | 30 | < 8 | 92-108 | < 8 | 92-108 |
| High (HQC) | 80 | < 7 | 95-105 | < 7 | 95-105 |
Experimental Workflow Visualization
Caption: Workflow for Olopatadine analysis.
Discussion
This application note presents a highly selective and sensitive LC-MS/MS method for the quantification of Olopatadine in human plasma. The use of protein precipitation for sample preparation is a rapid and effective technique for removing the majority of matrix components. The chromatographic conditions provide a short run time with excellent peak shape and separation from endogenous plasma components.
The choice of this compound as the internal standard is a key feature of this method. As a stable isotope-labeled analog of a major metabolite of Olopatadine, it closely mimics the analyte's behavior during sample preparation and ionization, thus providing superior correction for any analytical variability. It is important to note that N-oxide metabolites can be susceptible to in-source fragmentation or degradation. Therefore, careful optimization of the mass spectrometer's source conditions and sample handling (e.g., avoiding prolonged exposure to high temperatures) is recommended to ensure the stability of the internal standard and the accuracy of the results.
Conclusion
The developed LC-MS/MS method using this compound as an internal standard is demonstrated to be accurate, precise, and robust for the quantification of Olopatadine in human plasma. This method is well-suited for high-throughput analysis in a regulated bioanalytical laboratory and can be confidently applied to pharmacokinetic and bioequivalence studies.
References
Application Notes and Protocols for Olopatadine Bioanalysis Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olopatadine is an antihistamine and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis. Accurate and reliable quantification of Olopatadine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This document provides detailed application notes and protocols for the most common sample preparation techniques employed in the bioanalysis of Olopatadine, primarily for analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The goal of sample preparation is to extract Olopatadine from the complex biological matrix, remove interfering substances, and concentrate the analyte to improve sensitivity and accuracy.
Sample Preparation Techniques
The choice of sample preparation technique depends on various factors, including the nature of the biological matrix (e.g., plasma, tears), the required limit of quantification, sample throughput, and the availability of instrumentation. The three most prevalent methods for Olopatadine bioanalysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and rapid method that involves adding an organic solvent, typically acetonitrile, to the biological sample to denature and precipitate proteins. It is a high-throughput technique but may be less clean compared to LLE and SPE, potentially leading to higher matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE is a technique that separates compounds based on their differential solubilities in two immiscible liquid phases, usually an aqueous sample and an organic solvent. It offers a cleaner extract than PPT but is more labor-intensive.
-
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method for sample clean-up and concentration. It utilizes a solid sorbent to retain the analyte of interest while interferences are washed away. The analyte is then eluted with a small volume of solvent. SPE generally provides the cleanest extracts and highest recovery but can be more costly and require more extensive method development.[1]
Detailed Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol is suitable for the analysis of Olopatadine in plasma and tears.[2][3]
Materials:
-
Biological matrix (e.g., human plasma, tears)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) working solution (e.g., Amitriptyline or Mianserin hydrochloride)[2][4]
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Reconstitution solution (mobile phase or a suitable solvent mixture)
Procedure:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is effective for the extraction of Olopatadine from human plasma.[4]
Materials:
-
Human plasma
-
Internal Standard (IS) working solution (e.g., Amitriptyline)[4]
-
Protein precipitation solvent: Acetonitrile (ACN)
-
Extraction solvent: Ethyl acetate/Dichloromethane mixture (e.g., 1:1, v/v)[4]
-
0.1 M Sodium Hydroxide (NaOH)
-
Microcentrifuge tubes or glass test tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator
-
Reconstitution solution
Procedure:
-
Pipette 200 µL of human plasma into a clean tube.
-
Add 20 µL of the Internal Standard working solution and vortex.
-
Add 200 µL of acetonitrile to precipitate proteins and vortex for 30 seconds.
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 1 mL of the ethyl acetate/dichloromethane extraction solvent.[4]
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Vortex and transfer to an autosampler vial for analysis.
Solid-Phase Extraction (SPE) Protocol
This protocol provides a clean extract of Olopatadine from plasma.[1]
Materials:
-
Human plasma
-
Internal Standard (IS) working solution
-
SPE Cartridge (e.g., Bond Elut C18)[1]
-
Conditioning solvent: Methanol
-
Equilibration solvent: Water
-
Wash solvent: 10% Methanol in water
-
Elution solvent: Methanol
-
SPE manifold
-
Evaporator
-
Reconstitution solution
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the Internal Standard working solution and vortex.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute Olopatadine and the IS from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the reconstitution solution.
-
Analysis: Vortex and transfer the sample to an autosampler vial for LC-MS/MS analysis.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the quantitative performance data for the different sample preparation techniques for Olopatadine bioanalysis.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 85 - 95% | > 90% | > 95% |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.2 ng/mL[5] | 0.2 ng/mL[4] | 1 ng/mL[1] |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Selectivity | Low | Moderate | High |
| Typical Biological Matrix | Plasma, Tears[2][3] | Plasma[4] | Plasma[1] |
Visualization of Experimental Workflows
Caption: Protein Precipitation (PPT) Workflow.
References
- 1. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of olopatadine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Olopatadine-d3 N-Oxide
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Olopatadine-d3 N-Oxide in a biological matrix, such as human plasma. Olopatadine is a selective histamine H1 antagonist, and its metabolites, including the N-oxide, are of significant interest in pharmacokinetic and drug metabolism studies. The use of a deuterated internal standard, this compound, allows for precise and accurate quantification. This document provides the necessary mass spectrometry parameters, chromatographic conditions, and a detailed sample preparation protocol to aid researchers, scientists, and drug development professionals in their analytical endeavors.
Introduction
Olopatadine is an established anti-allergic agent, and understanding its metabolic fate is crucial for comprehensive drug development and clinical pharmacology studies. One of its metabolites is Olopatadine N-Oxide.[1] For quantitative bioanalysis, stable isotope-labeled internal standards are the gold standard, minimizing variability in sample preparation and matrix effects. This application note focuses on the mass spectrometric detection of this compound, providing a foundational method for its quantification.
Experimental Workflow
The overall experimental workflow for the detection of this compound is depicted in the following diagram.
Materials and Methods
Chemicals and Reagents
-
This compound (MW: 356.44 g/mol )
-
Olopatadine N-Oxide (MW: 353.41 g/mol )[2]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human Plasma (or other relevant biological matrix)
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Refer to specific instrument recommendations |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Parameters
Mass spectrometry parameters should be optimized for the specific instrument in use. The following table provides recommended starting parameters for the detection of this compound and its non-deuterated analog. Positive ion mode is recommended for the analysis of Olopatadine and its metabolites.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Cone Gas Flow | 25 - 50 L/hr |
| Desolvation Gas Flow | 500 - 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
The following table summarizes the proposed MRM transitions for Olopatadine N-Oxide and this compound. The precursor ion for this compound is expected to be [M+H]+ at m/z 357.2. Based on the known fragmentation of Olopatadine, which includes a major fragment at m/z 165, and the characteristic neutral loss of oxygen from N-oxides, the following product ions are proposed. Collision energies should be optimized for the specific instrument to achieve maximum signal intensity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation |
| Olopatadine N-Oxide | 354.2 | 338.2 | [M+H-O]+ |
| 165.1 | Further fragmentation | ||
| This compound | 357.2 | 341.2 | [M+H-O]+ |
| 168.1 | Further fragmentation (d3-labeled fragment) |
Sample Preparation Protocol: Protein Precipitation
This protocol is a general guideline for the extraction of this compound from a plasma matrix.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of the plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution to each sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) to each sample to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
Vortex and Centrifuge: Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Data Analysis and Quantification
Quantification is performed by integrating the peak areas of the specified MRM transitions for both the analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of the analyte in the unknown samples is then determined from the calibration curve using a weighted linear regression.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in the fragmentation of this compound.
Conclusion
This application note provides a comprehensive framework for the development of a sensitive and specific LC-MS/MS method for the quantification of this compound. The provided mass spectrometry parameters, chromatographic conditions, and sample preparation protocol serve as a valuable starting point for researchers in the fields of drug metabolism, pharmacokinetics, and bioanalytical chemistry. Method validation according to regulatory guidelines is recommended before application to clinical or regulated studies.
References
Application of Olopatadine-d3 N-Oxide in Preclinical DMPK Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olopatadine is a well-established antihistamine and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is a cornerstone of preclinical drug development, collectively known as DMPK (Drug Metabolism and Pharmacokinetics) studies.[2] Olopatadine is metabolized in the body, with one of its metabolites being Olopatadine N-oxide.[3][4] To accurately quantify Olopatadine and its metabolites in biological samples during these studies, a reliable internal standard is crucial. Olopatadine-d3 N-Oxide is a deuterium-labeled version of the Olopatadine N-oxide metabolite, designed to serve as an ideal internal standard for bioanalytical assays.[5][6]
The incorporation of deuterium atoms (a stable, non-radioactive isotope of hydrogen) results in a compound that is chemically identical to the analyte of interest but has a different mass.[7][8] This mass difference allows for its distinction from the endogenous or administered compound by mass spectrometry (MS), while its similar physicochemical properties ensure it behaves almost identically during sample preparation and analysis.[7][9][10] This co-elution and similar behavior correct for variability in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.[7][10][11]
This document provides detailed application notes and protocols for the use of this compound in preclinical DMPK studies, specifically focusing on its role in metabolic stability assays and pharmacokinetic (PK) analysis.
Application Notes
Bioanalytical Method Development and Validation
This compound is an essential tool for the development and validation of robust bioanalytical methods, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of Olopatadine N-oxide in various biological matrices such as plasma, urine, and tissue homogenates.[7][9] Its use as an internal standard helps to ensure the accuracy, precision, and reproducibility of the analytical method, which is a regulatory requirement for preclinical studies.
In Vitro Metabolic Stability Assays
Metabolic stability assays are conducted early in drug discovery to predict the in vivo clearance of a compound.[12][13][14] These assays typically involve incubating the parent drug (Olopatadine) with liver microsomes, S9 fractions, or hepatocytes, which contain drug-metabolizing enzymes.[13][15] this compound can be used as an internal standard to accurately quantify the formation of the Olopatadine N-oxide metabolite over time. This data is critical for determining the rate of metabolism and predicting the hepatic clearance of Olopatadine.
In Vivo Pharmacokinetic (PK) Studies
Pharmacokinetic studies in animal models are performed to understand how a drug is absorbed, distributed, metabolized, and eliminated in a living organism.[16][17] Following administration of Olopatadine to preclinical species (e.g., rats, mice), blood, and other biological samples are collected at various time points.[16] this compound is added to these samples as an internal standard to enable the precise quantification of the in vivo generated Olopatadine N-oxide metabolite. This allows for the determination of key PK parameters for the metabolite, such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
Quantitative Data Presentation
The following tables represent typical data that would be generated in preclinical DMPK studies utilizing this compound as an internal standard.
Table 1: In Vitro Metabolic Stability of Olopatadine in Human Liver Microsomes
| Time (minutes) | Olopatadine Concentration (µM) | Olopatadine N-oxide Concentration (µM) |
| 0 | 1.00 | 0.00 |
| 5 | 0.85 | 0.12 |
| 15 | 0.62 | 0.28 |
| 30 | 0.38 | 0.45 |
| 60 | 0.15 | 0.65 |
Note: Data is hypothetical and for illustrative purposes. This compound would be used as the internal standard for the quantification of Olopatadine N-oxide.
Table 2: Pharmacokinetic Parameters of Olopatadine N-oxide in Rats Following a Single Oral Dose of Olopatadine (10 mg/kg)
| Parameter | Mean ± SD |
| Cmax (ng/mL) | 152 ± 35 |
| Tmax (hr) | 2.0 ± 0.5 |
| AUC (0-t) (ng*hr/mL) | 780 ± 150 |
| t½ (hr) | 4.5 ± 1.2 |
Note: Data is hypothetical and for illustrative purposes. This compound would be used as the internal standard for the quantification of Olopatadine N-oxide in plasma samples.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the rate of disappearance of Olopatadine and the formation of Olopatadine N-oxide in the presence of human liver microsomes.
Materials:
-
Olopatadine
-
This compound (as internal standard)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a working solution of Olopatadine (e.g., 1 µM) in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, HLM (final concentration e.g., 0.5 mg/mL), and the NADPH regenerating system.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the Olopatadine working solution to each well.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing this compound (e.g., at a fixed concentration of 100 nM).
-
-
Sample Processing:
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining Olopatadine and the formed Olopatadine N-oxide by comparing their peak area ratios to that of the internal standard.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the plasma concentration-time profile of Olopatadine N-oxide after oral administration of Olopatadine to rats.
Materials:
-
Olopatadine formulation for oral gavage
-
This compound (as internal standard)
-
Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Acetonitrile (ACN) with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Administer a single oral dose of Olopatadine (e.g., 10 mg/kg) to a group of rats via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Preparation for Analysis:
-
Thaw the plasma samples on ice.
-
To a 50 µL aliquot of each plasma sample, add 150 µL of ice-cold acetonitrile containing this compound (e.g., at a fixed concentration of 100 nM) to precipitate proteins and add the internal standard.
-
Vortex mix and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto the LC-MS/MS system.
-
Quantify the concentration of Olopatadine N-oxide in each sample by constructing a calibration curve and using the peak area ratio of the analyte to the internal standard (this compound).
-
Visualizations
Caption: Workflow for In Vitro and In Vivo DMPK studies using this compound.
Caption: Bioanalytical quantification using a stable isotope-labeled internal standard.
References
- 1. Pharmacological, Pharmacokinetic and Clinical Properties of Olopatadine Hydrochloride, a New Antiallergic Drug [jstage.jst.go.jp]
- 2. blog.td2inc.com [blog.td2inc.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Human Metabolome Database: Showing metabocard for Olopatadine n-oxide (HMDB0060595) [hmdb.ca]
- 5. This compound | 1246832-94-9 [chemicalbook.com]
- 6. This compound | TRC-O575012-10MG | LGC Standards [lgcstandards.com]
- 7. benchchem.com [benchchem.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 16. admescope.com [admescope.com]
- 17. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols: Use of Olopatadine-d3 N-Oxide in Clinical Pharmacology Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Olopatadine-d3 N-Oxide in clinical pharmacology trials. The primary application highlighted is its use as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of the olopatadine metabolite, Olopatadine N-Oxide, in biological matrices.
Introduction
Olopatadine is a well-established antihistamine and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis. While olopatadine is primarily eliminated unchanged through urinary excretion, it undergoes minor metabolism in the liver. One of the identified metabolites is Olopatadine N-Oxide (M3). In clinical pharmacology studies, accurate measurement of both the parent drug and its metabolites is crucial for a thorough understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The use of deuterated compounds, such as this compound, has become a valuable tool in pharmaceutical research and development. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can alter the metabolic rate of a drug, often leading to an improved pharmacokinetic profile. In the context of bioanalysis, stable isotope-labeled compounds are considered the gold standard for internal standards in mass spectrometry-based assays due to their similar chemical and physical properties to the analyte of interest, but distinct mass-to-charge ratio (m/z).
Key Applications of this compound:
-
Internal Standard in Bioanalytical Methods: The most critical application is as an internal standard for the quantification of Olopatadine N-Oxide in biological samples (e.g., plasma, urine) using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Metabolite Identification and Profiling: Can be used as a reference standard to confirm the identity of Olopatadine N-Oxide in metabolic profiling studies.
Data Presentation
The following table summarizes hypothetical, yet representative, pharmacokinetic data that could be generated in a clinical trial. This data would be obtained using an analytical method employing this compound as an internal standard.
| Parameter | Olopatadine (ng/mL) | Olopatadine N-Oxide (ng/mL) |
| Cmax (Peak Plasma Concentration) | 15.5 ± 4.2 | 0.174 (maximum observed) |
| Tmax (Time to Peak Concentration) | 1.0 ± 0.5 hours | ~4 hours post-dosing |
| AUC0-t (Area Under the Curve) | 85.6 ± 20.3 ng*hr/mL | Data not typically reported due to low levels |
| t1/2 (Half-life) | 8 to 12 hours (oral) | Not well characterized |
| Urinary Excretion (% of dose) | ~70% (unchanged) | ~4.1% |
Note: The data for Olopatadine are representative values from oral administration studies for illustrative purposes. Plasma concentrations of Olopatadine and its metabolites are significantly lower following topical ocular administration.
Experimental Protocols
Bioanalytical Method for Quantification of Olopatadine N-Oxide in Human Plasma
This protocol outlines a typical LC-MS/MS method for the quantification of Olopatadine N-Oxide in human plasma using this compound as an internal standard.
3.1.1. Materials and Reagents:
-
Olopatadine N-Oxide reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
3.1.2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3.1.3. Preparation of Standards and Quality Controls:
-
Prepare stock solutions of Olopatadine N-Oxide and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Olopatadine N-Oxide by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
-
Prepare calibration curve standards by spiking blank human plasma with the working standard solutions to achieve a concentration range that covers the expected in-study concentrations.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
3.1.4. Sample Preparation (Solid Phase Extraction):
-
To 200 µL of plasma sample (unknown, calibration standard, or QC), add 20 µL of the internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 400 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.1.5. LC-MS/MS Conditions:
-
HPLC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Olopatadine N-Oxide: Determine precursor and product ion transitions (e.g., based on its molecular weight of 353.42 g/mol ).
-
This compound: Determine precursor and product ion transitions (e.g., based on its molecular weight of 356.44 g/mol ).
-
3.1.6. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Olopatadine N-Oxide in the unknown samples and QC samples from the calibration curve.
Visualizations
Metabolic Pathway of Olopatadine
Caption: Metabolic pathway of Olopatadine to its major metabolites.
Experimental Workflow for Bioanalysis
Standard Operating Procedure for the Quantification of Olopatadine in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of olopatadine in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Introduction
Olopatadine is a potent selective histamine H1 receptor antagonist and mast cell stabilizer used in the treatment of allergic conjunctivitis and rhinitis. Accurate quantification of olopatadine in biological matrices such as plasma, serum, and tears is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document outlines a standard operating procedure (SOP) for the reliable determination of olopatadine concentrations.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for olopatadine quantification due to its high selectivity, sensitivity, and speed. The method involves three key steps: sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
The goal of sample preparation is to extract olopatadine from the complex biological matrix and remove potential interferences. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
2.1.1. Protocol: Protein Precipitation (PPT)
This method is rapid and simple, suitable for high-throughput analysis.
-
To 100 µL of plasma/serum sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
2.1.2. Protocol: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT.
-
To 200 µL of plasma/serum sample, add an internal standard (IS) and 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of ethyl acetate and dichloromethane).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2.1.3. Protocol: Solid-Phase Extraction (SPE)
SPE provides the cleanest samples and can be automated.
-
Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of the plasma/serum sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute olopatadine and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is typically achieved using a reversed-phase C18 column.
Table 1: Typical Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Isocratic or gradient elution depending on the method |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 5 - 10 µL |
Tandem Mass Spectrometry
Detection is performed using a tandem mass spectrometer, typically a triple quadrupole instrument, operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification.
Table 2: Typical Mass Spectrometry Parameters
| Parameter | Olopatadine | Internal Standard (e.g., Loratadine) |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 338.2 → 165.1 | 383.2 → 337.2 |
| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time (ms) | 100 - 200 | 100 - 200 |
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect | Normalized matrix factor between 0.85 and 1.15 |
| Stability | Analyte stable under various storage and processing conditions |
Quantitative Data Summary
The following table presents a summary of quantitative data from a representative validated LC-MS/MS method for olopatadine in human plasma.
Table 4: Representative Quantitative Data for Olopatadine in Human Plasma
| Parameter | Result |
| Linearity Range | 0.2 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.2 ng/mL |
| Intra-day Precision (% CV) | < 10% |
| Inter-day Precision (% CV) | < 12% |
| Intra-day Accuracy (% Bias) | -8.5% to 5.4% |
| Inter-day Accuracy (% Bias) | -6.4% to 9.3% |
| Mean Recovery | ~85% |
Visualizations
Bioanalytical Workflow
The following diagram illustrates the general workflow for the quantification of olopatadine in a biological matrix.
Signaling Pathway of Olopatadine's Dual Action
This diagram illustrates the dual mechanism of action of olopatadine as a histamine H1 receptor antagonist and a mast cell stabilizer.
Application Note: Bioanalytical Method Validation for Olopatadine in Human Plasma Using LC-MS/MS Following FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olopatadine is a selective histamine H1-receptor antagonist and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis.[1][2] Accurate quantification of Olopatadine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for the validation of a bioanalytical method for the determination of Olopatadine in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), in accordance with the principles outlined in the US Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance.[3][4]
The described method is intended to be a robust, reliable, and sensitive approach for the quantitative analysis of Olopatadine, meeting the stringent requirements for regulatory submission.
Bioanalytical Method Overview
This method utilizes protein precipitation for plasma sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection by a tandem mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode. Amitriptyline is used as a suitable internal standard (IS).[5]
Instrumentation and Reagents:
-
LC-MS/MS System: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Reagents: Olopatadine hydrochloride reference standard, Amitriptyline hydrochloride (Internal Standard), HPLC-grade acetonitrile, methanol, and formic acid, and human plasma.
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of Olopatadine and the internal standard (IS), Amitriptyline, in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Olopatadine stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike the appropriate working standard solutions into blank human plasma to obtain final concentrations for the CC and QC samples. A typical calibration curve range for Olopatadine is 0.2–100 ng/mL.[5] QC samples should be prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, CC, QC, or study sample), add 200 µL of the internal standard working solution (Amitriptyline in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
-
Mass Spectrometric Conditions:
Bioanalytical Method Validation Procedures
The method validation is conducted based on the FDA's "Bioanalytical Method Validation Guidance for Industry".[3][4]
Selectivity and Specificity
-
Protocol: Analyze at least six different lots of blank human plasma to assess for interfering peaks at the retention times of Olopatadine and the IS.
-
Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.
Sensitivity (Lower Limit of Quantification - LLOQ)
-
Protocol: Analyze at least five replicates of the LLOQ sample.
-
Acceptance Criteria: The mean concentration should be within ±20% of the nominal concentration, and the precision (%CV) should be ≤ 20%. The analyte signal at the LLOQ should be at least 5 times the signal of a blank sample.
Calibration Curve and Linearity
-
Protocol: A calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels should be analyzed in at least three separate runs. The concentration range should be appropriate for the intended study; a typical range for Olopatadine is 0.2-100 ng/mL.[5]
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of at least 75% of the non-zero standards (and a minimum of six) must be within ±15% of the nominal concentration (±20% for the LLOQ).
-
Accuracy and Precision
-
Protocol: Analyze five replicates of the LLOQ, LQC, MQC, and HQC samples in at least three separate analytical runs on different days (inter-day) and within the same run (intra-day).
-
Acceptance Criteria:
-
Intra-day and Inter-day Precision (%CV): ≤ 15% for LQC, MQC, and HQC; ≤ 20% for LLOQ.
-
Intra-day and Inter-day Accuracy (%RE): Within ±15% of the nominal concentration for LQC, MQC, and HQC; within ±20% for LLOQ.
-
Recovery
-
Protocol: Compare the peak area of Olopatadine in extracted plasma samples at three QC levels (LQC, MQC, HQC) with the peak area of unextracted standard solutions of the same concentration. The recovery of the IS should also be determined.
-
Acceptance Criteria: Recovery should be consistent, precise, and reproducible. While there is no specific acceptance limit for the absolute recovery value, it should be consistent across the concentration range.
Matrix Effect
-
Protocol: Analyze reconstituted samples prepared from at least six different lots of blank human plasma, spiked with Olopatadine at the LQC and HQC levels, and compare the response to that of neat standard solutions.
-
Acceptance Criteria: The matrix factor (ratio of the peak response in the presence of matrix ions to the peak response in the absence of matrix ions) should have a %CV of ≤ 15%.
Stability
-
Protocol: Evaluate the stability of Olopatadine in human plasma under various conditions by analyzing LQC and HQC samples after storage. The following stability assessments should be performed:
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -70°C) for a period that exceeds the expected duration of the study sample storage.
-
Post-Preparative (Autosampler) Stability: In the autosampler at the set temperature.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Presentation
The following tables summarize the expected results from the bioanalytical method validation for Olopatadine.
Table 1: Calibration Curve Parameters
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Concentration Range | Appropriate for intended study | 0.2 - 100 ng/mL |
| Regression Model | 1/x² weighted linear regression | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 |
Table 2: Intra-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Conc. (ng/mL) | Accuracy (%RE) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 0.20 | 0.19 | -5.0 | 8.5 |
| LQC | 0.60 | 0.62 | 3.3 | 6.2 |
| MQC | 10.0 | 10.3 | 3.0 | 4.1 |
| HQC | 80.0 | 78.9 | -1.4 | 3.5 |
Table 3: Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Conc. (ng/mL) | Accuracy (%RE) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 0.20 | 0.21 | 5.0 | 10.2 |
| LQC | 0.60 | 0.58 | -3.3 | 7.8 |
| MQC | 10.0 | 9.8 | -2.0 | 5.5 |
| HQC | 80.0 | 81.2 | 1.5 | 4.8 |
Table 4: Stability Assessment Summary
| Stability Test | Storage Condition | Concentration (ng/mL) | Mean % Nominal |
|---|---|---|---|
| Freeze-Thaw (3 cycles) | -70°C to RT | LQC: 0.60 | 98.5 |
| HQC: 80.0 | 101.2 | ||
| Bench-Top (6 hours) | Room Temperature | LQC: 0.60 | 102.1 |
| HQC: 80.0 | 99.8 | ||
| Long-Term (90 days) | -70°C | LQC: 0.60 | 97.9 |
| HQC: 80.0 | 103.5 | ||
| Autosampler (24 hours) | 4°C | LQC: 0.60 | 101.5 |
| | | HQC: 80.0 | 100.3 |
Visualizations
Caption: Experimental workflow for the bioanalytical analysis of Olopatadine in human plasma.
Caption: Interrelationship of key bioanalytical method validation parameters.
Conclusion
The described LC-MS/MS method for the quantification of Olopatadine in human plasma is selective, sensitive, accurate, and precise over the specified concentration range. The validation results demonstrate that the method meets the acceptance criteria of the FDA's guidance on bioanalytical method validation. This method is suitable for use in clinical and non-clinical studies requiring the determination of Olopatadine concentrations in human plasma.
References
- 1. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological, pharmacokinetic and clinical properties of olopatadine hydrochloride, a new antiallergic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes: Olopatadine-d3 N-Oxide Solution Preparation and Working Concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olopatadine is a potent and selective antihistamine and mast cell stabilizer, widely used in the treatment of allergic conjunctivitis and rhinitis.[1][2][3] Its mechanism of action involves antagonizing the histamine H1 receptor and inhibiting the release of inflammatory mediators from mast cells.[3][4] Olopatadine-d3 N-Oxide is a stable, isotopically labeled metabolite of Olopatadine.[5] As a labeled analogue, its primary application in research and drug development is as an internal standard for quantitative bioanalytical assays (e.g., LC-MS/MS) in pharmacokinetic and drug metabolism studies. This document provides detailed protocols for the preparation of this compound solutions and guidance on determining appropriate working concentrations based on data from its parent compound.
Physicochemical Properties and Storage
A summary of the key physicochemical properties for this compound is provided below. Proper handling and storage are critical due to its hygroscopic nature.
| Property | Value | Reference |
| Chemical Name | 11-[3-(Dimethyloxidoamino-d3)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic Acid | [6] |
| CAS Number | 1246832-94-9 | [6] |
| Molecular Formula | C₂₁H₂₀D₃NO₄ | [6] |
| Molecular Weight | 356.43 g/mol | [6] |
| Solubility | Soluble in Methanol | [7] |
| Storage Conditions | Hygroscopic, store at -20°C under an inert atmosphere | [7] |
Stock Solution Preparation Protocol
This protocol outlines the procedure for preparing a high-concentration stock solution of this compound, which can then be diluted to various working concentrations.
3.1 Materials
-
This compound powder
-
Anhydrous Methanol (or DMSO, HPLC grade)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes
-
Vortex mixer and/or sonicator
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2 Experimental Protocol: Stock Solution (e.g., 1 mg/mL)
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.[7]
-
Weighing: Tare a clean, dry microcentrifuge tube or weighing vessel on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 1 mg).
-
Solubilization: Add a portion of the selected solvent (e.g., ~700 µL of Methanol for a final 1 mL solution) to the vessel containing the powder.
-
Dissolution: Cap the vessel and vortex thoroughly. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm no particulate matter remains.
-
Final Volume Adjustment: Quantitatively transfer the dissolved solution to a 1 mL Class A volumetric flask. Rinse the original vessel with a small amount of fresh solvent and add the rinse to the flask to ensure a complete transfer. Carefully add solvent up to the calibration mark.
-
Homogenization & Storage: Invert the flask 10-15 times to ensure the solution is homogeneous. Transfer the final stock solution to a tightly sealed, clearly labeled amber vial and store at -20°C.
Figure 1. Experimental workflow for the preparation of an this compound stock solution.
Recommended Working Concentrations
The optimal working concentration of this compound is highly dependent on the specific application. As an internal standard in bioanalytical methods, its concentration is typically matched to the expected concentration range of the unlabeled analyte (Olopatadine N-Oxide or Olopatadine) in the samples. For other applications, data from the parent compound, Olopatadine, can provide a valuable starting point for range-finding experiments.
| Application / Assay Type | Recommended Starting Concentration Range | Basis for Recommendation | Reference |
| Internal Standard (LC-MS/MS) | 1 - 100 ng/mL | Based on typical plasma concentrations of Olopatadine observed in clinical and preclinical studies. | [8][9][10] |
| In Vitro Mast Cell Stabilization | 50 µM - 1 mM | The IC₅₀ for Olopatadine inhibiting histamine release from human conjunctival mast cells is 559 µM. | [11] |
| In Vitro Histamine H1 Receptor Binding | 10 nM - 10 µM | Based on the potent H1 antagonist activity of Olopatadine. | [4][11] |
Note: The concentrations listed above are suggested starting points. Researchers must perform dose-response experiments to determine the optimal concentration for their specific assay system and experimental conditions.
Mechanism of Action of Parent Compound: Olopatadine
Olopatadine exerts its anti-allergic effects through a dual mechanism. Primarily, it is a selective inverse agonist of the histamine H1 receptor.[1] Binding of histamine to the H1 receptor activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of PIP₂ into IP₃ and DAG, leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[1] This cascade results in the classic allergic inflammatory response. Olopatadine blocks this pathway by preventing histamine from binding to its receptor.[1][12] Secondly, Olopatadine stabilizes mast cells, inhibiting the release of histamine and other pro-inflammatory mediators.[2][3]
Figure 2. Simplified signaling pathway of the H1 receptor and the inhibitory action of Olopatadine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Olopatadine Hydrochloride? [synapse.patsnap.com]
- 3. What is Olopatadine Hydrochloride used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 1246832-94-9 [chemicalbook.com]
- 6. lotusfeetpharma.com [lotusfeetpharma.com]
- 7. This compound | 1246832-94-9 [m.chemicalbook.com]
- 8. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. The in vitro and in vivo ocular pharmacology of olopatadine (AL-4943A), an effective anti-allergic/antihistaminic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Olopatadine LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in Olopatadine LC-MS/MS analysis.
Troubleshooting Guide
Q1: I'm observing significant ion suppression for Olopatadine in my plasma samples. What are the likely causes and how can I troubleshoot this?
A1: Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples, leading to reduced analyte signal intensity and compromising accuracy and sensitivity.[1][2][3][4] The primary causes in plasma are co-eluting endogenous components, particularly phospholipids.[1][5]
Troubleshooting Steps:
-
Confirm Matrix Effect: Use the post-column infusion technique to identify retention time regions where ion suppression occurs.[2][4][6][7] A dip in the constant baseline signal of Olopatadine when a blank extracted matrix is injected indicates suppression.[4][8]
-
Review Sample Preparation: Protein precipitation (PPT) is a common and simple technique but is often insufficient to remove phospholipids, a major cause of ion suppression.[1][5][9] Consider more rigorous sample preparation methods.
-
Optimize Chromatography: Ensure that Olopatadine is chromatographically separated from the regions of ion suppression. Poor retention can lead to co-elution with highly suppressing matrix components.[6]
-
Use a Suitable Internal Standard (IS): An appropriate internal standard that co-elutes with Olopatadine and experiences similar matrix effects can compensate for signal suppression.[1][2] A stable isotope-labeled (SIL) internal standard is the ideal choice.
Here is a logical workflow for troubleshooting ion suppression:
Caption: A flowchart for troubleshooting ion suppression in Olopatadine analysis.
Q2: My recovery for Olopatadine is inconsistent across different plasma lots. What could be the reason?
A2: Inconsistent recovery is often linked to variability in the sample matrix between different lots or donors.[10] Regulatory guidelines recommend evaluating matrix effects using at least six different sources of blank matrix to ensure method selectivity and robustness.[10][11]
Troubleshooting Steps:
-
Evaluate Matrix Factor: Quantitatively assess the matrix effect by calculating the matrix factor (MF). The MF is the ratio of the analyte peak response in the presence of matrix (post-extraction spike) to the analyte peak response in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.
-
Improve Sample Cleanup: If the matrix factor varies significantly between lots, a more effective sample cleanup procedure is necessary to remove the variable interfering components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective than protein precipitation at removing phospholipids and other interfering substances.[1][9]
-
Method Re-validation: Once a more robust sample preparation method is established, it is crucial to re-validate the assay to ensure it meets the required criteria for accuracy and precision across different matrix sources.
Frequently Asked Questions (FAQs)
Q1: What are the most effective sample preparation techniques to minimize matrix effects for Olopatadine?
A1: While protein precipitation (PPT) with acetonitrile is a simple method, it may not be sufficient for removing all interfering matrix components.[1][12] More advanced techniques are recommended for robust analysis:
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH of the aqueous matrix and using a combination of immiscible organic solvents to selectively extract Olopatadine while leaving behind many matrix components.[1] For instance, a double LLE can be used to first remove hydrophobic interferences with a non-polar solvent before extracting the analyte with a moderately non-polar solvent.[1]
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can effectively remove salts, proteins, and phospholipids.[1][13] The choice of SPE sorbent and elution solvents is critical for achieving good recovery and minimizing matrix effects.
-
Phospholipid Removal Plates: Specialized plates, such as those packed with zirconium-coated silica, are designed to specifically retain phospholipids from the sample extract, significantly reducing a primary source of ion suppression.[1]
Here is a diagram illustrating a typical solid-phase extraction workflow:
Caption: A generalized workflow for sample preparation using solid-phase extraction.
Q2: How do I quantitatively assess matrix effects according to regulatory guidelines?
A2: Regulatory bodies like the FDA require the evaluation of matrix effects during method validation.[10][11][14][15] The most common quantitative method is the post-extraction spike method.[1]
Experimental Protocol for Quantitative Assessment of Matrix Effect:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare Olopatadine standards in the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank plasma from at least six different sources. Spike the extracted matrix with Olopatadine at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike blank plasma with Olopatadine before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Recovery and Matrix Factor:
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Matrix Factor (MF) = (Mean Peak Area of Set B / Mean Peak Area of Set A)
-
The coefficient of variation (CV%) of the IS-normalized matrix factor should be within 15%.
-
Q3: What are the key LC-MS/MS parameters for Olopatadine analysis?
A3: Based on published methods, here are typical starting parameters for Olopatadine analysis.[12][13][16][17] Optimization will be required for your specific instrumentation and matrix.
| Parameter | Typical Value |
| LC Column | C18 or HILIC (e.g., Acquity BEH amide) |
| Mobile Phase | Acetonitrile and water with additives like formic acid or ammonium formate.[12][16][17] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | m/z 338 → 165[12] |
| Internal Standard | Amitriptyline (m/z 278 → 91)[12], Mianserin[16][17], or Loratadine (m/z 383.17 → 336.90)[13] |
Q4: Can you provide an example of a validated method's performance for Olopatadine analysis?
A4: Yes, a study on the determination of Olopatadine in human tears using HILIC-MS/MS reported the following recovery and matrix effect data.[16]
| Analyte | Nominal Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Olopatadine | 0.1 | 73.1 | 94.2 |
| 25 | 69.3 | 98.7 | |
| 75 | 73.4 | 96.3 | |
| Internal Standard | 5 | 77.8 | 99.1 |
Data sourced from Maksić et al. (2017).[16]
This table demonstrates acceptable and consistent recovery and minimal matrix effect (values close to 100%) for this particular method and matrix.
Detailed Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation (PPT)
This is a basic method and may require further optimization or replacement if significant matrix effects are observed.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects
-
Prepare a solution of Olopatadine (e.g., 100 ng/mL) in the mobile phase.
-
Infuse this solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-connector placed between the analytical column and the MS source.
-
While infusing, inject a prepared blank matrix extract onto the LC column.
-
Monitor the signal for the Olopatadine MRM transition. A stable baseline should be observed.
-
Any deviation (suppression or enhancement) from this baseline indicates the presence of co-eluting matrix components.
This structured guide provides a starting point for addressing matrix effects in Olopatadine LC-MS/MS analysis. For more complex issues, further method development and optimization will be necessary. Always refer to the latest regulatory guidelines for bioanalytical method validation.[10][11][18]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. hdb.ugent.be [hdb.ugent.be]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. nalam.ca [nalam.ca]
- 11. fda.gov [fda.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmacompass.com [pharmacompass.com]
- 15. eijppr.com [eijppr.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of olopatadine in human tears by hydrophilic interaction liquid chromatography-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]
How to address ion suppression for Olopatadine-d3 N-Oxide signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during the bioanalysis of Olopatadine-d3 N-Oxide, with a specific focus on mitigating ion suppression in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a type of matrix effect where components of the sample matrix other than the analyte of interest interfere with the ionization of the analyte, leading to a decreased signal intensity.[1][2] This is a significant challenge in liquid chromatography-mass spectrometry (LC-MS) that can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1] For a deuterated internal standard like this compound, ion suppression can lead to inaccurate quantification of the target analyte if the suppression effect is not consistent between the analyte and the internal standard.
The "matrix" includes all sample components apart from the analyte, such as proteins, lipids, salts, and other endogenous compounds.[1] These components can compete with the analyte for ionization in the MS source, ultimately reducing the number of analyte ions that reach the detector.[1]
Q2: My this compound signal is low and inconsistent. How can I determine if ion suppression is the cause?
A2: To determine if ion suppression is affecting your signal, you can perform a post-column infusion experiment. This involves continuously infusing a standard solution of this compound directly into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting matrix components that are causing ion suppression.[3]
Another method is to compare the signal of the analyte in a neat solution to the signal of the analyte spiked into an extracted blank matrix. A significantly lower signal in the matrix sample suggests ion suppression.[1]
Troubleshooting Guides
Guide 1: Optimizing Sample Preparation to Reduce Matrix Effects
Effective sample preparation is one of the most critical steps in minimizing ion suppression by removing interfering matrix components before LC-MS/MS analysis.[1][4]
-
Protein Precipitation (PPT): This is a simple and fast method but often the least effective at removing all matrix components, which can lead to significant ion suppression.[5]
-
To 100 µL of plasma, add 300 µL of a cold organic solvent like acetonitrile or methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for injection.
-
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract compared to PPT by separating the analyte into an immiscible organic solvent.[4][6]
-
Adjust the pH of 100 µL of plasma to be basic (e.g., pH 9-10) to ensure this compound is in its neutral form.
-
Add 600 µL of an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components and concentrating the analyte, leading to a significant reduction in ion suppression.[1][5][7]
-
Condition a mixed-mode SPE cartridge with methanol followed by water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the this compound with an appropriate elution solvent.
-
Evaporate the eluent and reconstitute in the mobile phase.
-
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation (PPT) | 85-95 | 50-70 | 42-66 |
| Liquid-Liquid Extraction (LLE) | 70-85 | 80-95 | 56-80 |
| Solid-Phase Extraction (SPE) | 90-105 | 95-105 | 85-110 |
Note: The values in this table are illustrative and can vary depending on the specific matrix and experimental conditions.
Guide 2: Chromatographic and Mass Spectrometric Adjustments
If ion suppression persists after optimizing sample preparation, further adjustments to the LC-MS/MS method may be necessary.
-
Chromatographic Separation:
-
Gradient Modification: Alter the mobile phase gradient to better separate this compound from co-eluting matrix components. A longer, shallower gradient can improve resolution.[8]
-
Column Chemistry: Test different column chemistries (e.g., C18, Phenyl-Hexyl, HILIC) to change the retention and elution profile of both the analyte and interfering compounds. A hydrophilic interaction liquid chromatography (HILIC) method has been successfully used for Olopatadine in tear matrix.[9][10]
-
Mobile Phase pH: Adjusting the pH of the mobile phase can alter the retention of basic compounds like Olopatadine and its metabolites relative to phospholipids, which are common sources of ion suppression.[5]
-
-
Mass Spectrometry Parameters:
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI).[6][11] If your instrument allows, testing APCI could be beneficial. Olopatadine has been successfully analyzed using ESI in positive mode.[12]
-
Source Parameters: Optimize ion source parameters such as gas flow, desolvation temperature, and capillary voltage to enhance the ionization of this compound.[8]
-
Guide 3: The Role of Internal Standards
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a key strategy to compensate for matrix effects.[1] The SIL-IS co-elutes with the analyte and experiences similar ion suppression or enhancement.[1] By calculating the ratio of the analyte to the internal standard, reliable quantification can be achieved despite variations in matrix effects.[1] Mianserin hydrochloride has also been used as an internal standard for Olopatadine analysis.[9][10]
For effective compensation, it is crucial that the internal standard is added to the samples as early as possible in the sample preparation process. This ensures that it experiences the same extraction inefficiencies and matrix effects as the analyte.
References
- 1. longdom.org [longdom.org]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. Determination of olopatadine in human tears by hydrophilic interaction liquid chromatography-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting poor peak shape in Olopatadine chromatography
Welcome to the technical support center for Olopatadine chromatography. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Olopatadine.
Troubleshooting Guides
This section addresses specific issues with peak shape in a question-and-answer format.
Question 1: Why is my Olopatadine peak tailing?
Peak tailing is the most common peak shape problem for basic compounds like Olopatadine, often appearing as an asymmetrical peak with a "tail" extending to the right.
Answer:
Peak tailing for Olopatadine is typically caused by secondary interactions between the analyte and the stationary phase, or other issues related to the column, mobile phase, or sample.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Olopatadine has a tertiary amino group (pKa ≈ 9.76) that is positively charged at acidic pH.[1][2] This positive charge can interact with negatively charged residual silanol groups on the silica-based stationary phase (e.g., C18), causing peak tailing.[3]
-
Solution 1: Adjust Mobile Phase pH: Operate at a low pH (e.g., 3.0-3.5) to suppress the ionization of silanol groups.[4][5]
-
Solution 2: Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.01-0.1%).[6][7] TEA will interact with the active silanol sites, masking them from Olopatadine.
-
Solution 3: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column where most residual silanols have been deactivated.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained impurities can create active sites that cause tailing.[8]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[10]
-
Solution: Reduce the injection volume or dilute the sample concentration and reinject.[11]
-
-
Extra-Column Effects: Excessive dead volume in the HPLC system (e.g., from long or wide-bore tubing between the injector, column, and detector) can cause peak broadening and tailing.[12]
-
Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected.
-
Question 2: What causes peak fronting for my Olopatadine sample?
Peak fronting, where the peak is preceded by a "shoulder" on the left, is less common than tailing but can still occur.
Answer:
Peak fronting is generally related to sample concentration and the solvent used to dissolve the sample.
Potential Causes & Solutions:
-
Sample Overload: High concentrations of Olopatadine can lead to fronting.[8][13]
-
Solution: Dilute the sample and reinject. The peak shape should become more symmetrical at lower concentrations.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause the analyte to travel through the beginning of the column too quickly, resulting in a distorted, fronting peak.[9][13]
-
Solution: Prepare the sample in the mobile phase itself or in a solvent that is weaker than or of equal strength to the mobile phase.[14]
-
Question 3: My Olopatadine peak is split or appears as a doublet. What should I do?
A split peak indicates that the analyte band is being distorted as it enters or passes through the column.
Answer:
Peak splitting is often a mechanical or physical issue with the column or sample introduction.
Potential Causes & Solutions:
-
Partially Blocked Column Inlet Frit: Particulates from the sample or system can clog the inlet frit, causing the sample to flow unevenly onto the column head.[10] This is a very common cause of split peaks.[12]
-
Column Void or "Channeling": A void can form at the head of the column due to degradation of the stationary phase packing bed.[15]
-
Solution: This issue is generally not reversible and requires replacing the column. Using a guard column and operating within the recommended pH and temperature range for the column can prevent premature degradation.
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting.
-
Solution: Ensure the sample solvent is fully miscible with the mobile phase. Ideally, dissolve the sample in the mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an RP-HPLC mobile phase for Olopatadine analysis? A common and effective mobile phase is a mixture of an acidic buffer and an organic solvent. A good starting point is a buffered solution (e.g., 0.02 M phosphate buffer or 0.1% formic acid) adjusted to a pH between 3.0 and 3.5, mixed with acetonitrile in a ratio of approximately 70:30 (buffer:acetonitrile).[4][5][6]
Q2: How does mobile phase pH affect the chromatography of Olopatadine? Olopatadine has both an acidic (carboxylic acid, pKa ≈ 4.2) and a basic (tertiary amine, pKa ≈ 9.8) functional group.[16] The mobile phase pH dictates the ionization state of these groups, which in turn affects retention and peak shape. At a pH of ~3.3, the tertiary amine is fully protonated (positively charged), while the carboxylic acid is largely non-ionized. This provides consistent retention on a C18 column, but the positive charge can interact with column silanols, necessitating additives like TEA to improve peak shape.[6]
Q3: Which type of column is best suited for Olopatadine analysis? A high-purity, end-capped C18 column is the most widely used and suitable choice for Olopatadine analysis.[4][5][17] A C8 column can also be used.[18] The key is to use a column with minimal residual silanol activity to prevent peak tailing.
Q4: My sample is from an ophthalmic solution. How should I prepare it? Ophthalmic solutions can typically be diluted with the mobile phase before injection. For a solution containing 10 mg of Olopatadine HCl, a common procedure is to dilute it to a final concentration of around 100 µg/mL using a mixture of water and acetonitrile (50:50 v/v) or the mobile phase itself.[6] Sonication may be used to ensure complete dissolution.[6][19] Always filter the final sample solution through a 0.2 or 0.45 µm filter before injection.[17]
Data and Protocols
Physicochemical Properties of Olopatadine
This table summarizes key properties of Olopatadine that influence its chromatographic behavior.
| Property | Value | Significance in Chromatography |
| pKa (Strongest Acidic) | 3.78 - 4.18[1][16] | The carboxylic acid group is mostly neutral at pH < 3.5. |
| pKa (Strongest Basic) | 9.76[1][2] | The tertiary amine group is protonated (positive charge) at acidic pH. |
| Water Solubility | Sparingly soluble[20] | Organic modifier (ACN/MeOH) is needed in the mobile phase. |
| LogP | ~3.99[1] | Indicates good retention on a reversed-phase (e.g., C18) column. |
Example HPLC Method Parameters for Olopatadine
The following table provides examples of published chromatographic conditions for Olopatadine analysis.
| Parameter | Method 1[6] | Method 2[5] | Method 3[4] |
| Column | C18 (50 x 4.6 mm, 3 µm) | Kromasil C18 | Kromasil 100 C18 (150 x 4.6 mm) |
| Mobile Phase | Buffer:Acetonitrile (70:30 v/v) | Methanol:Phosphate Buffer (60:40 v/v) | Buffer:Acetonitrile (80:20 v/v) |
| Buffer | 0.01% Triethylamine, pH 3.3 with H₃PO₄ | 0.02 M Phosphate Buffer, pH 3.5 | Phosphate Buffer, pH 3.0 |
| Flow Rate | Not Specified | 1.0 mL/min | 1.5 mL/min |
| Detection (UV) | 220 nm | 246 nm | 220 nm |
| Temperature | Ambient | Ambient | 25°C |
Detailed Experimental Protocol: RP-HPLC Analysis of Olopatadine
This protocol provides a step-by-step guide for the analysis of Olopatadine based on established methods.[5][6]
1. Materials and Reagents:
-
Olopatadine Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (TEA)
-
Orthophosphoric acid (H₃PO₄)
-
Potassium phosphate monobasic
-
Water (HPLC grade)
2. Mobile Phase Preparation (Example: Phosphate Buffer/Methanol):
-
To prepare a 0.02 M phosphate buffer, dissolve approximately 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC grade water.
-
Adjust the pH of the buffer to 3.5 using diluted orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the phosphate buffer and methanol in a 40:60 (v/v) ratio.
-
Degas the mobile phase by sonicating for 10-15 minutes or using an online degasser.
3. Standard Solution Preparation (Example: 100 µg/mL):
-
Accurately weigh about 10 mg of Olopatadine HCl reference standard and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent (e.g., mobile phase or water:acetonitrile 50:50) and sonicate for 10 minutes to dissolve completely.
-
Make up the volume to 10 mL with the diluent to obtain a stock solution of 1000 µg/mL.
-
Dilute 1 mL of this stock solution to 10 mL with the diluent in a separate volumetric flask to achieve a final working standard concentration of 100 µg/mL.[6]
4. Sample Preparation (from Ophthalmic Solution):
-
Accurately transfer a volume of the ophthalmic solution equivalent to 10 mg of Olopatadine HCl into a 10 mL volumetric flask.
-
Add about 5 mL of diluent and sonicate for 10 minutes.
-
Make up the volume to the mark with diluent to get a 1000 µg/mL solution.
-
Further dilute 1 mL of this solution to 10 mL with the diluent to obtain a final sample concentration of 100 µg/mL.[6]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: 0.02 M Phosphate Buffer (pH 3.5) : Methanol (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or 25°C
-
Detection Wavelength: 246 nm[5]
6. System Suitability:
-
Before running samples, inject the working standard solution five or six times.
-
Check for system suitability parameters: the relative standard deviation (RSD) for peak area and retention time should be less than 2%, and the theoretical plates should be >2000. The tailing factor for the Olopatadine peak should ideally be ≤ 1.5.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 10. uhplcs.com [uhplcs.com]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. uhplcs.com [uhplcs.com]
- 14. mastelf.com [mastelf.com]
- 15. waters.com [waters.com]
- 16. US8399508B2 - Olopatadine formulations for topical nasal administration - Google Patents [patents.google.com]
- 17. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Green Liquid Chromatography Method for the Determination of Related Substances Present in Olopatadine HCl Nasal Spray Formulation, Robustness by Design Expert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tsijournals.com [tsijournals.com]
- 20. pdf.hres.ca [pdf.hres.ca]
Dealing with in-source fragmentation of Olopatadine-d3 N-Oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in-source fragmentation of Olopatadine-d3 N-Oxide during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed?
This compound is a stable isotope-labeled metabolite of Olopatadine, an antihistamine.[1][2] It is commonly used as an internal standard in pharmacokinetic studies to ensure accurate quantification of Olopatadine and its metabolites in biological matrices.[3]
Q2: What is in-source fragmentation and why is it a problem for this compound analysis?
In-source fragmentation (ISF) is the unintended breakdown of analyte ions in the ion source of a mass spectrometer before they reach the mass analyzer.[4][5] This phenomenon is particularly common for N-oxide compounds, which can readily lose an oxygen atom.[6][7] For this compound, this results in the formation of a fragment ion that has the same mass as protonated Olopatadine-d3. This interference can lead to inaccurate quantification and misinterpretation of results.
Q3: What are the primary causes of in-source fragmentation of this compound?
The primary causes of in-source fragmentation for compounds like this compound are excessive thermal energy and high acceleration voltages within the ion source.[4][7] Key instrument parameters that influence this are:
-
Source Temperature: Higher temperatures can provide enough energy to break the N-O bond.[4]
-
Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage accelerates ions from the atmospheric pressure region to the vacuum region of the mass spectrometer. High voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[4][8]
-
Desolvation Gas Temperature and Flow: These parameters affect the efficiency of solvent evaporation. If not optimized, they can contribute to thermal degradation of the analyte.
Troubleshooting Guides
Issue: I am observing a significant peak at the m/z of Olopatadine-d3 when analyzing this compound.
This is a strong indication of in-source fragmentation. The N-oxide is likely losing its oxygen atom in the ion source.
Experimental Protocol: Systematic Optimization of Source Parameters
This protocol describes a systematic approach to minimize in-source fragmentation by optimizing the cone voltage and source temperature.
1. Materials:
- This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).
- LC-MS/MS system with an electrospray ionization (ESI) source.
- Mobile phase (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).
2. Initial LC-MS/MS Parameters:
- Precursor Ion (this compound): m/z 357.2
- Product Ion for Quantification (this compound): To be determined by initial MS/MS scans. A common fragmentation for similar tertiary amine N-oxides involves the loss of dimethylhydroxylamine.
- In-source Fragment Ion (Olopatadine-d3): m/z 341.2
- Product Ion of In-source Fragment (Olopatadine-d3): m/z 165.1 (This is a characteristic fragment of Olopatadine).[3]
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Initial Cone Voltage: 40 V
- Initial Source Temperature: 150 °C
- Initial Desolvation Temperature: 400 °C
3. Optimization Steps:
-
Step 1: Cone Voltage Optimization.
-
Infuse the this compound standard solution directly into the mass spectrometer or make repeated injections.
-
Set the source and desolvation temperatures to moderate values (e.g., 120°C and 350°C, respectively).
-
Acquire data in full scan mode or by monitoring the precursor ion (m/z 357.2) and the in-source fragment (m/z 341.2).
-
Start with a relatively high cone voltage (e.g., 60 V) and gradually decrease it in increments of 5-10 V.
-
Record the intensities of both the precursor and fragment ions at each voltage setting.
-
Plot the ion intensities against the cone voltage to determine the optimal value that maximizes the precursor ion signal while minimizing the fragment ion.
-
-
Step 2: Source Temperature Optimization.
-
Set the cone voltage to the optimized value from the previous step.
-
Begin with a higher source temperature (e.g., 150 °C) and decrease it in increments of 10-20 °C.
-
Monitor the intensities of the precursor and in-source fragment ions.
-
Identify the lowest temperature that maintains good desolvation and signal intensity for the precursor ion while reducing fragmentation.
-
-
Step 3: Desolvation Temperature Optimization.
-
With the optimized cone voltage and source temperature, adjust the desolvation temperature.
-
Decrease the temperature in increments of 25-50 °C.
-
Observe the effect on the precursor and fragment ion signals. Note that excessively low desolvation temperatures can lead to poor solvent removal and reduced overall signal.
-
Data Presentation: Impact of Source Parameters on Fragmentation
The following tables illustrate the expected effect of adjusting key source parameters on the ratio of the in-source fragment (Olopatadine-d3) to the precursor ion (this compound).
Table 1: Effect of Cone Voltage on In-Source Fragmentation
| Cone Voltage (V) | Precursor Ion Intensity (m/z 357.2) | In-source Fragment Intensity (m/z 341.2) | Fragment-to-Precursor Ratio (%) |
| 60 | 50,000 | 100,000 | 200 |
| 50 | 150,000 | 90,000 | 60 |
| 40 | 400,000 | 40,000 | 10 |
| 30 | 800,000 | 24,000 | 3 |
| 20 | 750,000 | 15,000 | 2 |
| 10 | 400,000 | 8,000 | 2 |
Table 2: Effect of Source Temperature on In-Source Fragmentation (at an optimized Cone Voltage of 25V)
| Source Temperature (°C) | Precursor Ion Intensity (m/z 357.2) | In-source Fragment Intensity (m/z 341.2) | Fragment-to-Precursor Ratio (%) |
| 150 | 600,000 | 30,000 | 5 |
| 140 | 650,000 | 22,750 | 3.5 |
| 130 | 700,000 | 14,000 | 2 |
| 120 | 720,000 | 10,800 | 1.5 |
| 110 | 680,000 | 8,840 | 1.3 |
Visualizations
Logical Workflow for Troubleshooting In-Source Fragmentation
Caption: Troubleshooting workflow for minimizing in-source fragmentation.
Proposed In-Source Fragmentation Pathway of this compound
Caption: In-source fragmentation of this compound.
References
- 1. A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olopatadine N-Oxide | CAS 173174-07-7 | LGC Standards [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the limit of quantification for Olopatadine in biofluids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Olopatadine in biological fluids. Our goal is to help you improve your method's sensitivity and achieve a lower limit of quantification (LOQ).
Frequently Asked Questions (FAQs)
Q1: What are the typical plasma concentrations and required limits of quantification (LOQ) for Olopatadine?
Following topical ocular administration, Olopatadine exhibits low systemic exposure, with plasma concentrations generally below 0.5 ng/mL.[1][2] In many studies, quantifiable plasma concentrations, ranging from 0.5 to 1.3 ng/mL, were only observed within the first two hours after dosing.[1][2] Therefore, highly sensitive bioanalytical methods with an LOQ of 0.5 ng/mL or lower are necessary. For metabolites like mono-desmethyl olopatadine (M1), even lower quantification limits (e.g., 0.05 ng/mL) have been required.[1]
Q2: Why is achieving a low LOQ for Olopatadine in biofluids challenging?
Achieving a low LOQ is challenging primarily due to the very low systemic concentrations after therapeutic ocular or intranasal administration.[1][3] This necessitates analytical methods with high sensitivity and efficient sample preparation techniques to minimize matrix interference and maximize analyte recovery from complex biological matrices like plasma or tears.
Q3: What are the most common analytical techniques used for Olopatadine quantification?
Historically, methods included Radioimmunoassay (RIA) with detection limits around 0.1 ng/mL and Gas Chromatography/Mass Spectrometry (GC/MS) with LOQs of 0.50 ng/mL.[3] Modern, more sensitive, and specific methods predominantly use Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4][5] Other reported techniques include RP-HPLC, but these typically have higher LOQs and are often used for analyzing pharmaceutical dosage forms rather than low-concentration biofluids.[6][7]
Troubleshooting Guide
Q4: My signal-to-noise (S/N) ratio is poor at the LLOQ. How can I improve my instrument's response?
Poor S/N is a common issue when targeting low concentrations. The solution involves systematic optimization of both the chromatographic separation and the mass spectrometer settings.
-
Mass Spectrometer Optimization:
-
Ion Source: Fine-tune source-dependent parameters such as desolvation gas flow and temperature, capillary voltage, and cone voltage to maximize the generation of the precursor ion for Olopatadine.[8]
-
Analyte-Specific Parameters: Optimize the collision energy for the specific Multiple Reaction Monitoring (MRM) transition of Olopatadine to ensure maximum fragmentation and a strong product ion signal.
-
-
Chromatography Optimization:
-
Mobile Phase: Ensure the mobile phase composition, particularly the pH, is optimal for the ionization of Olopatadine. Using additives like 0.1% formic acid can improve peak shape and ionization efficiency in positive electrospray mode.[4][8]
-
Gradient Elution: A well-optimized gradient can help to sharpen the chromatographic peak, increasing the height and improving the S/N ratio.
-
Q5: I'm observing significant matrix effects (ion suppression/enhancement). What sample preparation method is most effective?
Matrix effects are a primary cause of poor accuracy and sensitivity. The choice of sample preparation technique is critical.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering components from plasma.[5] A C18 cartridge can be used to effectively separate Olopatadine and its metabolites from the biological matrix.[5] SPE is generally superior to simpler methods for achieving the lowest LOQs.
-
Protein Precipitation (PPT): While fast and simple, PPT is often insufficient for removing all interfering phospholipids and may not be suitable for ultra-sensitive assays.
-
Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT but requires careful optimization of solvents and pH to ensure good recovery of Olopatadine.
Below is a logical workflow for troubleshooting poor sensitivity issues.
Q6: My chromatographic peak shape is broad or tailing, which affects integration and the LOQ. What can I do?
Poor peak shape reduces peak height and, consequently, the S/N ratio.
-
Column Selection: While standard C18 columns are commonly used, specialized columns may yield better results.[9] For analysis in tears, which is a more aqueous matrix, Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be effective.[10][11]
-
Mobile Phase pH: Olopatadine is a carboxylic acid derivative.[4] Controlling the mobile phase pH with an appropriate buffer or additive (e.g., formic acid, ammonium acetate) is crucial to maintain a consistent ionization state and achieve sharp, symmetrical peaks.
-
Flow Rate: Lowering the flow rate can sometimes improve peak shape and efficiency, although at the cost of longer run times. A flow rate of 1.0 mL/min has been used successfully with standard 4.6 mm ID columns.[8]
Quantitative Data Summary
The table below summarizes the limits of quantification achieved for Olopatadine using various analytical methods and biofluids.
| Technique | Biofluid | Limit of Quantification (LOQ) | Sample Preparation | Reference |
| LC-ESI-MS/MS | Human Plasma | 1 ng/mL | Solid-Phase Extraction (SPE) | [5] |
| GC/MS | Human Plasma | 0.5 ng/mL | Not Specified | [3] |
| Radioimmunoassay (RIA) | Human Plasma | 0.1 ng/mL (LOD) | Not Specified | [3] |
| RP-HPLC | Rabbit Plasma | 0.5 µg/mL (LOD) | Not Specified | [9] |
| HILIC-MS/MS | Human Tears | Not Specified | Protein Precipitation | [10][11] |
| UPLC | Nanoparticles | 2.32 µg/mL | Dispersal & Centrifugation | [12] |
| Fluorimetry | Aqueous Humor | 0.22 ng/mL (LOD) | Micelle Formation (SDS) | [13] |
Detailed Experimental Protocol: LC-MS/MS for Olopatadine in Plasma
This protocol provides a representative methodology for the sensitive quantification of Olopatadine in human plasma, based on common practices found in the literature.[5][8]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Aliquot: Take a 500 µL aliquot of human plasma.
-
Internal Standard: Add the internal standard (e.g., a deuterated analog of Olopatadine or another compound like Mianserin[11]).
-
Condition Cartridge: Condition a C18 SPE cartridge (e.g., Bond Elut C18[5]) by washing sequentially with 1 mL of methanol and 1 mL of water.
-
Load Sample: Load the plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences while retaining Olopatadine.
-
Elute: Elute Olopatadine and the internal standard from the cartridge using 1 mL of methanol.
-
Evaporate: Dry the eluate under a stream of nitrogen gas at approximately 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analyze: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: UPLC or HPLC system capable of binary gradient elution.
-
Column: ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[7][8]
-
Mobile Phase:
-
Gradient: Start with a higher aqueous percentage (e.g., 70% A) and ramp up to a high organic percentage (e.g., 80% B) to elute the analyte.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 40 °C.[12]
-
Injection Volume: 20 µL.[8]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Example Transitions: Specific precursor/product ion pairs for Olopatadine and its metabolites would need to be optimized. For Olopatadine (MW ~337.4 g/mol ), a potential precursor ion would be [M+H]+ at m/z 338.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. turkjps.org [turkjps.org]
- 5. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Determination of olopatadine in human tears by hydrophilic interaction liquid chromatography-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medipol.edu.tr [medipol.edu.tr]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Strategies to minimize carryover in Olopatadine UHPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in Olopatadine Ultra-High-Performance Liquid Chromatography (UHPLC) analysis.
Troubleshooting Guide: Minimizing Olopatadine Carryover
Issue: Unexpected peaks corresponding to Olopatadine are observed in blank injections following the analysis of a high-concentration sample. [1]
This indicates carryover, where residual analyte from a previous injection contaminates subsequent runs. The following steps provide a systematic approach to identify and eliminate the source of carryover.
Step 1: Initial Diagnosis and System Check
The first step is to confirm the issue is indeed carryover and not contamination of the blank solvent or mobile phase.
Experimental Protocol: Blank Injection Analysis
-
Prepare a fresh blank solution: Use a new batch of the solvent used for sample dissolution (e.g., a mixture of water and acetonitrile).[2]
-
Vary injection volume: Inject a small volume (e.g., 1 µL) and a larger volume (e.g., 5 µL) of the fresh blank. If the peak area increases with injection volume, the blank solution itself is likely contaminated.[2]
-
Mobile phase check: If the blank is confirmed to be clean, inject pure mobile phase. The appearance of a ghost peak may indicate contamination in the mobile phase.[3]
-
Action: If contamination is found in the blank or mobile phase, replace them with fresh, high-purity solvents. If the issue persists, proceed to the next steps, assuming the carryover is from the UHPLC system.
Caption: Initial carryover diagnosis workflow.
Step 2: Autosampler and Injector System Troubleshooting
The autosampler and injector valve are common sources of carryover.[4][5]
Q1: How can I effectively clean the autosampler needle and injection port to minimize Olopatadine carryover?
A strong needle wash is crucial. Olopatadine, being a basic compound, may adsorb to surfaces. An effective wash solution should be stronger than the mobile phase used during the analysis.
Experimental Protocol: Enhanced Needle Wash
-
Select a strong wash solvent: A mixture of organic solvents like acetonitrile, methanol, and isopropanol with a small amount of acid (e.g., 0.1% formic acid) can be effective.[1] For stubborn carryover, a "magic mixture" of Water:Methanol:Acetonitrile:Isopropanol (25:25:25:25 v/v/v/v) can be used.[6]
-
Optimize wash parameters:
-
Physical Cleaning: If carryover persists, consider physically cleaning the needle and needle seat with an appropriate solvent.[7] For severe contamination, disassembly and cleaning of the injector valve components may be necessary.[7][8]
Table 1: Example Needle Wash Solvent Effectiveness on Carryover Reduction
| Wash Solution | Typical Carryover Reduction (%) |
| Mobile Phase | 50-70% |
| 90:10 Acetonitrile/Water | 80-90% |
| 1:1:1:1 ACN/IPA/MeOH/H₂O with 0.1% Formic Acid[9] | >95% |
Note: These are illustrative values. Actual reduction depends on the specific conditions.
Caption: Troubleshooting the UHPLC injector system.
Step 3: Mobile Phase and Column Optimization
The interaction of Olopatadine with the stationary phase and mobile phase can contribute to carryover.
Q2: Can modifying the mobile phase reduce Olopatadine carryover?
Yes, adjusting the mobile phase can help.
Methodology: Mobile Phase Modification
-
Increase Organic Strength: At the end of a gradient elution, incorporate a high-percentage organic solvent wash (e.g., 95-100% acetonitrile or methanol) to elute any strongly retained Olopatadine from the column.[5]
-
Adjust pH: Olopatadine is a basic compound. Using a mobile phase with a lower pH (e.g., using formic acid or acetic acid) can ensure it is in its ionized form, which may reduce strong hydrophobic interactions with the C18 stationary phase.[10][11]
-
Incorporate Additives: Small amounts of additives like triethylamine (TEA) can compete with Olopatadine for active sites on the stationary phase, reducing tailing and potential carryover.[12] However, be mindful of MS compatibility if applicable.
Table 2: Mobile Phase Strategies for Carryover Reduction
| Strategy | Principle |
| High Organic Post-Run Wash | Elutes strongly retained compounds from the column.[5] |
| Low pH Mobile Phase (e.g., with Formic Acid) | Ionizes Olopatadine, reducing hydrophobic retention.[11] |
| Additive (e.g., TEA) | Masks active silanol groups on the stationary phase, reducing peak tailing and strong adsorption. |
Q3: Could the analytical column be the source of carryover?
While less common than injector issues for identical retention time carryover, the column can be a source, especially if it's old or fouled.[5][13]
Experimental Protocol: Column Evaluation
-
Column Wash: Flush the column with a strong solvent mixture that is compatible with the stationary phase. For reversed-phase columns, this could be a sequence of water, methanol, acetonitrile, and isopropanol.[1]
-
Column Replacement: If carryover persists and other sources have been ruled out, replace the column with a new one of the same type.[5] If the problem is resolved, the old column was likely contaminated or degraded.
Frequently Asked Questions (FAQs)
Q4: What is a typical acceptable level of carryover in UHPLC analysis?
Ideally, carryover should be less than 0.1% of the analyte signal in a standard injection when a blank is injected afterward.[1] However, the acceptable level is often defined by the specific requirements of the analytical method and its application.
Q5: Can the type of sample vials used contribute to carryover?
Yes. Olopatadine can adsorb to glass surfaces. Using deactivated or silanized glass vials, or in some cases polypropylene vials, can prevent this adsorption and reduce the potential for carryover.[1]
Q6: My method uses a phosphate buffer. Could this be contributing to carryover?
While phosphate buffers are excellent for controlling pH, they are non-volatile and can precipitate in the system, particularly if the organic mobile phase percentage is high.[10] This can lead to system contamination and potential carryover. If using MS detection, volatile buffers like ammonium formate or ammonium acetate are recommended.[10] For UV detection, if carryover is an issue, ensure the buffer concentration is as low as possible and that the system is thoroughly flushed with a salt-free mobile phase after each sequence.
Q7: How can I differentiate between injector carryover and column carryover?
Injector carryover typically results in peaks that have the exact same retention time as the analyte in a standard injection.[13] Column carryover, which is often due to the slow elution of a strongly retained compound, may result in broader peaks or peaks with slightly shifted retention times in subsequent blank injections.[13] A simple test is to replace the column with a union and inject a blank after a high-concentration sample. If the peak is still present, the carryover is originating from the system before the column (i.e., the injector).[6]
Caption: A logical workflow for addressing carryover.
References
- 1. mastelf.com [mastelf.com]
- 2. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 3. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 4. Carryover problems - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Injection port cleaning - Chromatography Forum [chromforum.org]
- 8. youtube.com [youtube.com]
- 9. Persistent carry over peaks on UHPLC-MSMS - Chromatography Forum [chromforum.org]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. youtube.com [youtube.com]
Impact of different anticoagulants on Olopatadine plasma stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olopatadine. The following information addresses potential issues related to the impact of different anticoagulants on the plasma stability of Olopatadine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for blood sample collection for Olopatadine plasma analysis?
A1: While specific stability data for Olopatadine in plasma with different anticoagulants is not extensively published, general bioanalytical best practices suggest that EDTA (ethylenediaminetetraacetic acid) is often a suitable choice. However, it is crucial to perform a validation study to confirm the stability of Olopatadine with the selected anticoagulant under your specific storage and processing conditions. Heparin and citrate are also commonly used anticoagulants, but their potential for interference should be evaluated.
Q2: Can the choice of anticoagulant affect the measured concentration of Olopatadine in plasma?
A2: Yes, the choice of anticoagulant can potentially influence the measured plasma concentration of a drug.[1] This can be due to several factors, including:
-
Analyte Stability: The chemical properties of the anticoagulant and the resulting pH of the plasma can affect the stability of the drug.
-
Matrix Effects: Different anticoagulants can alter the plasma matrix, which may lead to ion suppression or enhancement in mass spectrometry-based assays.[2][3]
-
Direct Interaction: Although less common, the anticoagulant could potentially interact directly with the drug molecule.
Q3: We are observing inconsistent Olopatadine concentrations in our plasma samples. Could the anticoagulant be the cause?
A3: Inconsistent results can stem from various factors, and the anticoagulant is a potential contributor. To troubleshoot, consider the following:
-
Anticoagulant Consistency: Ensure the same anticoagulant and counter-ion (e.g., K2EDTA vs. NaEDTA) are used for all samples within a study. While changing the counter-ion of the same anticoagulant is generally considered to have minimal impact on LC-MS/MS assays, consistency is always recommended.[4][5]
-
Sample Handling: Standardize blood collection, processing, and storage procedures. Delays in processing can affect analyte stability.
-
Method Validation: Confirm that your analytical method has been validated for selectivity, accuracy, precision, and stability with the chosen anticoagulant.
Q4: Are there any known interactions between Olopatadine and common anticoagulants?
A4: Publicly available drug interaction databases suggest a potential pharmacodynamic interaction where Olopatadine may increase the anticoagulant activities of heparin and citrate. While this is not a direct chemical stability issue in a collected plasma sample, it suggests a potential for some form of interaction that warrants consideration during bioanalytical method development.
Troubleshooting Guides
Issue 1: Lower than Expected Olopatadine Concentrations
| Possible Cause | Troubleshooting Step |
| Degradation of Olopatadine in the presence of the selected anticoagulant. | 1. Conduct a Stability Assessment: Perform a bench-top stability study of Olopatadine in plasma with the chosen anticoagulant at room temperature and the intended storage temperature (e.g., -80°C). Analyze samples at various time points to determine the rate of degradation. 2. Evaluate Alternative Anticoagulants: If instability is confirmed, test the stability of Olopatadine with other common anticoagulants (EDTA, heparin, citrate) to identify a more suitable option. |
| Adsorption to collection tubes. | 1. Test Different Tube Types: Evaluate the recovery of Olopatadine from different types of blood collection tubes (e.g., glass vs. plastic, different coatings). 2. Optimize Sample Preparation: Ensure the sample preparation method (e.g., protein precipitation, solid-phase extraction) effectively releases any adsorbed drug. |
Issue 2: High Variability in Olopatadine Concentrations Across Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Anticoagulant-to-Blood Ratio. | 1. Standardize Collection Volume: Ensure that blood collection tubes are filled to the recommended volume to maintain the correct anticoagulant-to-blood ratio. Under-filling can lead to a higher concentration of the anticoagulant, potentially affecting the sample matrix and analyte stability. 2. Proper Mixing: Gently invert the collection tubes immediately after blood draw to ensure proper mixing of the anticoagulant with the blood. |
| Matrix Effects from the Anticoagulant. | 1. Evaluate Matrix Effects: During method validation, assess matrix effects by comparing the response of Olopatadine in post-extraction spiked plasma samples to that in a neat solution.[6] 2. Optimize Chromatographic Conditions: Modify the liquid chromatography method to separate Olopatadine from interfering matrix components. 3. Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard can help to compensate for matrix effects. |
Experimental Protocols
Protocol 1: Evaluation of Olopatadine Stability in Plasma with Different Anticoagulants
-
Objective: To determine the short-term and long-term stability of Olopatadine in human plasma collected with EDTA, heparin, and sodium citrate.
-
Materials:
-
Procedure:
-
Spike the plasma from each anticoagulant group with a known concentration of Olopatadine.
-
Short-Term (Bench-Top) Stability: Aliquot the spiked plasma samples and store them at room temperature. Analyze aliquots at 0, 2, 4, 8, and 24 hours.
-
Long-Term Stability: Aliquot the spiked plasma samples and store them at -80°C. Analyze aliquots at 1, 2, 4, and 12 weeks.
-
Freeze-Thaw Stability: Subject aliquots of the spiked plasma to multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature). Analyze after each cycle.
-
-
Data Analysis:
-
Calculate the mean concentration and standard deviation of Olopatadine at each time point for each anticoagulant.
-
Compare the concentrations over time to the initial (time 0) concentration. A deviation of more than 15% is typically considered significant.
-
Quantitative Data Summary
Note: The following tables are illustrative as no direct comparative stability data for Olopatadine with different anticoagulants was found in the public domain. The data presented is hypothetical and intended to demonstrate how such results would be presented.
Table 1: Hypothetical Short-Term (Bench-Top) Stability of Olopatadine (100 ng/mL) in Human Plasma at Room Temperature
| Time (hours) | Mean Concentration (ng/mL) ± SD | ||
| EDTA Plasma | Heparin Plasma | Citrate Plasma | |
| 0 | 100.5 ± 2.1 | 101.2 ± 2.5 | 99.8 ± 2.3 |
| 2 | 98.7 ± 2.4 | 95.3 ± 3.1 | 99.1 ± 2.6 |
| 4 | 97.9 ± 2.6 | 91.8 ± 3.5 | 98.5 ± 2.8 |
| 8 | 96.5 ± 3.0 | 85.4 ± 4.2 | 97.9 ± 3.1 |
| 24 | 94.2 ± 3.5 | 75.1 ± 5.6 | 96.3 ± 3.4 |
Table 2: Hypothetical Long-Term Stability of Olopatadine (100 ng/mL) in Human Plasma at -80°C
| Time (weeks) | Mean Concentration (ng/mL) ± SD | ||
| EDTA Plasma | Heparin Plasma | Citrate Plasma | |
| 1 | 99.8 ± 2.3 | 98.5 ± 2.9 | 99.5 ± 2.5 |
| 2 | 99.1 ± 2.5 | 97.2 ± 3.3 | 98.9 ± 2.7 |
| 4 | 98.5 ± 2.8 | 95.8 ± 3.8 | 98.1 ± 3.0 |
| 12 | 97.9 ± 3.1 | 92.4 ± 4.5 | 97.5 ± 3.2 |
Visualizations
Caption: Workflow for analyzing Olopatadine plasma stability with different anticoagulants.
Caption: Logical workflow for troubleshooting inconsistent Olopatadine plasma concentrations.
References
- 1. Effect of various anticoagulants on the bioanalysis of drugs in rat blood: implication for pharmacokinetic studies of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of sample matrix in the measurement of antithrombin by LC-MS: A role for immunocapture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticoagulant counter ion impact on bioanalytical LC-MS/MS assays: results from discussions and experiments within the European Bioanalysis Forum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation for the determination of olopatadine in human plasma by liquid chromatography–tandem mass sp… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
Best practices for long-term storage of Olopatadine-d3 N-Oxide stock solutions
This technical support center provides guidance on the best practices for the long-term storage of Olopatadine-d3 N-Oxide stock solutions, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound stock solutions?
A1: For long-term stability, it is recommended to store this compound stock solutions at temperatures of -20°C or lower. Some sources suggest storage at ≤-80°C to minimize degradation over extended periods.[1][2] The neat compound is also recommended to be stored at -20°C.[3][4][5]
Q2: Which solvents are recommended for preparing this compound stock solutions for long-term storage?
A2: Aprotic and anhydrous organic solvents are recommended for preparing stock solutions of deuterated compounds for long-term storage.[6] Commonly used solvents for similar compounds include dimethyl sulfoxide (DMSO), acetonitrile, and methanol. It is crucial to use high-purity, anhydrous grade solvents to minimize solvent-induced degradation.
Q3: How long can I store this compound stock solutions?
Q4: Can I store stock solutions in aqueous buffers?
A4: It is generally not recommended to store stock solutions of this compound in aqueous buffers for long periods. Short-term storage of aqueous solutions, even at low temperatures (-20°C), is not advisable as it can lead to degradation.[7] If aqueous solutions are required for experiments, they should be prepared fresh from a stock solution in an organic solvent.
Q5: How do repeated freeze-thaw cycles affect the stability of the stock solution?
A5: Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of the compound.[2][6] It is recommended to aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles for the bulk of the solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results over time. | Degradation of the stock solution. | Prepare a fresh stock solution from the neat compound. Perform a stability study to determine the viable storage duration under your specific conditions. Ensure proper storage at ≤-20°C and minimize light exposure. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Review the potential degradation pathways of Olopatadine, which include oxidation and hydrolysis. Ensure the use of anhydrous solvents and store under an inert atmosphere if possible. Protect from light. |
| Loss of deuterium label. | H/D exchange with protic solvents or moisture. | Use aprotic, anhydrous solvents for stock solution preparation and storage. Ensure storage containers are tightly sealed to prevent moisture ingress. While the deuterium on the methyl group of this compound is generally stable, prolonged exposure to certain conditions could potentially lead to exchange.[8][9] |
| Precipitation observed in the stock solution upon thawing. | Poor solubility at lower temperatures or solvent evaporation. | Gently warm the solution to room temperature and vortex to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution. Ensure vials are properly sealed to prevent solvent evaporation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound (neat compound)
-
Anhydrous, HPLC-grade DMSO or acetonitrile
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined screw caps
Procedure:
-
Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of the compound using an analytical balance.
-
Dissolve the compound in a minimal amount of the chosen solvent (e.g., DMSO) in a volumetric flask.
-
Once fully dissolved, bring the solution to the final volume with the same solvent.
-
Mix the solution thoroughly by inversion.
-
Aliquot the stock solution into single-use amber glass vials.
-
Seal the vials tightly and label them clearly with the compound name, concentration, solvent, preparation date, and storage conditions.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Long-Term Stability Assessment of Stock Solution
Objective: To evaluate the stability of the this compound stock solution over time.
Methodology:
-
Sample Preparation: Prepare a batch of stock solution aliquots as described in Protocol 1.
-
Time Points: Designate time points for analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year).
-
Storage: Store the aliquots at the intended long-term storage temperature (e.g., -20°C and -80°C for comparison).
-
Analysis: At each time point, retrieve one aliquot from each storage temperature. Allow it to thaw to room temperature. Analyze the concentration and purity of the solution using a validated analytical method, such as LC-MS/MS.
-
Data Comparison: Compare the results at each time point to the initial (T=0) analysis. A change in concentration or the appearance of degradation products indicates instability.
Data Presentation:
| Storage Temperature | Time Point | Concentration (µg/mL) | Purity (%) | Observations |
| -20°C | 0 | 100.2 | 99.8 | - |
| 1 Month | 99.9 | 99.7 | - | |
| 3 Months | 98.5 | 99.5 | Minor degradation peak observed. | |
| 6 Months | 96.2 | 98.9 | Degradation peak increased. | |
| 1 Year | 92.1 | 97.5 | Significant degradation. | |
| -80°C | 0 | 100.1 | 99.9 | - |
| 1 Month | 100.0 | 99.9 | - | |
| 3 Months | 99.8 | 99.8 | - | |
| 6 Months | 99.7 | 99.8 | - | |
| 1 Year | 99.5 | 99.7 | Stable. |
Visualizations
Caption: Workflow for assessing the long-term stability of stock solutions.
Caption: Key considerations for the long-term storage of stock solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1246832-94-9 [chemicalbook.com]
- 4. Olopatadine N-Oxide | CAS 173174-07-7 | LGC Standards [lgcstandards.com]
- 5. This compound | TRC-O575012-10MG | LGC Standards [lgcstandards.com]
- 6. benchchem.com [benchchem.com]
- 7. Recommendations for Reporting Metabolite Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. hilarispublisher.com [hilarispublisher.com]
Validation & Comparative
Cross-validation of Olopatadine assays between different analytical laboratories
A Comparative Guide to the Cross-Validation of Olopatadine Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Olopatadine, a selective histamine H1 receptor antagonist used in the treatment of allergic conjunctivitis. While direct inter-laboratory cross-validation studies are not extensively published, this document synthesizes data from various independent laboratory validations to offer insights into the performance of different analytical techniques. The information presented is intended to assist researchers and drug development professionals in selecting and validating appropriate analytical methods for their specific needs.
Quantitative Performance of Olopatadine Assays
The following tables summarize the performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Olopatadine as reported in various studies.
Table 1: Performance Characteristics of HPLC-UV Methods for Olopatadine Analysis
| Parameter | Laboratory/Study 1[1] | Laboratory/Study 2[2][3] | Laboratory/Study 3[4] |
| Linearity Range | Not Specified | 10 - 250 µg/mL[3] | 20 - 80 ppm |
| Correlation Coefficient (r²) | > 0.999 | > 0.999[2] | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.9% - 100.7%[2] | 95% - 110% |
| Precision (% RSD) | < 2.0% | 0.5%[2] | 0.52% |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
Table 2: Performance Characteristics of LC-MS/MS Methods for Olopatadine Analysis
| Parameter | Laboratory/Study 4[5] | Laboratory/Study 5[6][7] |
| Linearity Range | 0.2 - 100 ng/mL[5] | Not Specified |
| Correlation Coefficient (r²) | > 0.99[5] | Not Specified |
| Accuracy (% Bias) | 91.17% - 110.08%[5] | Not Specified |
| Precision (% RSD) | 6.31% - 16.80%[5] | Not Specified |
| Limit of Detection (LOD) | Not Specified | S/N ratio > 3:1[7] |
| Limit of Quantification (LOQ) | 0.2 ng/mL[5] | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical assays. Below are generalized protocols for the HPLC-UV and LC-MS/MS methods based on the referenced studies.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the quantification of Olopatadine in pharmaceutical formulations.
1. Sample Preparation:
-
Accurately weigh and dissolve the Olopatadine sample in a suitable diluent, which is often a mixture of the mobile phase components.[1]
-
For solid dosage forms, sonication may be required to ensure complete dissolution.[1]
-
Filter the resulting solution through a suitable filter (e.g., 0.45 µm) before injection.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol is typical.[1][2] The pH of the buffer is often adjusted to optimize peak shape and retention.[1]
-
Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally employed.[2][8]
-
Detection: UV detection is performed at a wavelength where Olopatadine exhibits significant absorbance, such as 220 nm or 299 nm.[1][2][8]
3. Data Analysis:
-
Quantification is based on the peak area of Olopatadine in the chromatogram, which is compared to a calibration curve constructed using standards of known concentrations.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it suitable for the analysis of Olopatadine in biological matrices like plasma and tears.[5][6]
1. Sample Preparation:
-
Protein Precipitation: For plasma samples, proteins are typically precipitated using an organic solvent like acetonitrile.
-
Solid-Phase Extraction (SPE): This technique is often used for sample clean-up and concentration of Olopatadine from biological fluids.[5]
-
Internal Standard: An internal standard (e.g., loratadine or mianserin hydrochloride) is added to the samples and standards to correct for variations in sample processing and instrument response.[5][6]
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column can be used.[5][6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile) is common.[5][6]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for Olopatadine and the internal standard are monitored.[5] For Olopatadine, a common transition is m/z 337.92 → 164.80.[5]
4. Data Analysis:
-
The ratio of the peak area of Olopatadine to the peak area of the internal standard is used for quantification against a calibration curve.
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the conceptual workflows for a cross-laboratory validation process and the logical relationship of the comparison presented in this guide.
Caption: Idealized workflow for a cross-laboratory validation study.
Caption: Logical flow of the comparative analysis in this guide.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpar.com [ijpar.com]
- 4. researchgate.net [researchgate.net]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. Determination of olopatadine in human tears by hydrophilic interaction liquid chromatography-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. turkjps.org [turkjps.org]
The Superiority of Stable Isotope-Labeled Internal Standards in Olopatadine Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the anti-allergic agent Olopatadine, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Olopatadine-d3 N-Oxide and other deuterated analogs with commonly used non-deuterated (structural analog) internal standards. The evidence presented, including experimental data and detailed protocols, unequivocally demonstrates the superior performance of stable isotope-labeled internal standards in modern bioanalytical techniques such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The primary role of an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process, from sample preparation to instrument response. An ideal internal standard should mimic the analyte's behavior as closely as possible. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because they are chemically identical to the analyte, with the only difference being a slight increase in mass due to the incorporation of heavy isotopes (e.g., deuterium). This near-identical nature ensures they co-elute with the analyte and experience the same degree of matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
A review of published literature on the bioanalysis of Olopatadine reveals the use of both deuterated and non-deuterated internal standards. While direct head-to-head comparative studies are scarce, the performance data from individual validation studies highlight the advantages of using a deuterated internal standard like Olopatadine-d3.
| Performance Metric | Olopatadine-d3[1] | Amitriptyline | Mianserin Hydrochloride[2] | Loratadine |
| Type | Stable Isotope-Labeled | Structural Analog | Structural Analog | Structural Analog |
| Chemical Similarity | Identical to Olopatadine | Structurally similar | Structurally similar | Structurally similar |
| Chromatographic Elution | Co-elutes with Olopatadine | Separate elution | Separate elution | Separate elution |
| Matrix Effect Compensation | High | Variable | Variable | Variable |
| Precision (%CV) | Typically < 15% | Can be higher due to differential matrix effects | Not explicitly stated, but subject to variability | Not explicitly stated, but subject to variability |
| Accuracy (%Bias) | Typically within ±15% | Can be biased due to inconsistent matrix effect compensation | Not explicitly stated, but subject to variability | Not explicitly stated, but subject to variability |
Data for Amitriptyline and Loratadine as internal standards for Olopatadine analysis is based on their general use as structural analogs; specific performance metrics from direct comparative studies were not available in the reviewed literature.
The Gold Standard: Olopatadine-d3
A study on the pharmacokinetics of Olopatadine hydrochloride tablets utilized Olopatadine-d3 as the internal standard for their LC-MS/MS method. The method was validated according to regulatory guidelines, demonstrating excellent performance.[1]
Key Validation Parameters for Olopatadine Analysis using Olopatadine-d3 Internal Standard:
| Validation Parameter | Result |
| Calibration Range | 0.5–250.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Quality Control (QC) Levels | 1.5 ng/mL (low), 90 ng/mL (medium), 200 ng/mL (high) |
The use of Olopatadine-d3 ensures that any variations during sample processing or analysis that affect Olopatadine will affect the internal standard to the same degree, leading to a highly reliable analytical method.
Alternative Internal Standards: Structural Analogs
In the absence of a deuterated internal standard, structurally similar compounds have been employed for Olopatadine analysis. These include the tricyclic antidepressant amitriptyline, mianserin hydrochloride, and the antihistamine loratadine. While these compounds can provide a degree of normalization, their physicochemical properties are not identical to Olopatadine. This can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency, particularly in complex biological matrices. Consequently, the compensation for matrix effects may be incomplete, potentially compromising the accuracy and precision of the results.
For instance, a study on the determination of Olopatadine in human tears used mianserin hydrochloride as the internal standard.[2] While the method was validated, the potential for differential matrix effects between Olopatadine and mianserin hydrochloride remains a consideration.
Experimental Protocols
LC-MS/MS Method for Olopatadine in Human Plasma using Olopatadine-d3 as Internal Standard
This protocol is based on the methodology described for the pharmacokinetic study of Olopatadine hydrochloride tablets.[1]
1. Sample Preparation:
-
To a plasma sample, add a known amount of Olopatadine-d3 internal standard solution.
-
Perform protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Column: A suitable C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both Olopatadine and Olopatadine-d3.
-
3. Quantification:
-
Calculate the peak area ratio of Olopatadine to Olopatadine-d3.
-
Determine the concentration of Olopatadine in the unknown samples by interpolation from a calibration curve constructed using the same peak area ratio method.
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams are provided.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for Olopatadine. The available evidence strongly supports the use of a stable isotope-labeled internal standard, such as this compound or Olopatadine-d3, over structural analogs. The near-identical physicochemical properties of SIL internal standards ensure superior accuracy and precision by effectively compensating for matrix effects and other sources of analytical variability. For researchers aiming for the highest quality data in pharmacokinetic, bioequivalence, and other drug development studies, the adoption of a deuterated internal standard for Olopatadine analysis is the recommended best practice.
References
Evaluating Bioanalytical Methods for Olopatadine: A Comparative Guide to Linearity and Range
For researchers, scientists, and drug development professionals, establishing a robust and reliable bioanalytical method is paramount for accurate quantification of pharmaceutical compounds. This guide provides a comparative analysis of various methods used for the determination of Olopatadine, a selective histamine H1-receptor antagonist, with a focus on the critical validation parameters of linearity and range.
This document summarizes quantitative data from multiple studies, presents detailed experimental protocols for assessing linearity, and offers a visual workflow to guide researchers in their validation process. The presented data encompasses diverse analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Liquid Chromatography (HPLC), and UV-Spectrophotometry, across various biological matrices.
Quantitative Comparison of Olopatadine Bioanalytical Methods
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The following tables summarize the linearity and range of different analytical methods for Olopatadine quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Matrix | Linearity Range | Correlation Coefficient (r/r²) | Reference |
| Human Plasma | 0.2 - 100 ng/mL | r = 0.997 | [1] |
| Human Plasma | 0.2 - 100 ng/mL | r² > 0.99 | [2] |
| Human Plasma | 1 - 200 ng/mL | Not Specified | [3] |
| Human Tears | 0.1 - 100 ng/mL | Not Specified | [4] |
High-Performance Liquid Chromatography (HPLC) Methods
| Matrix | Linearity Range | Correlation Coefficient (r/r²) | Reference |
| Rabbit Plasma | 1 - 30 µg/mL | r = 0.9999 | [5] |
| Ophthalmic Solution | 0.27 - 7.5 µg/mL | Not Specified | [6] |
| Bulk Drug | 35 - 65 µg/mL | Not Specified | [7] |
| Bulk Drug/Formulations | 2 - 10 µg/mL | r² = 0.999 | [8] |
Ultra-Performance Liquid Chromatography (UPLC) Method
| Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| Polymeric Nanoparticles | 5 - 50 µg/mL | Not Specified | [9] |
Spectrophotometric Methods
| Method | Linearity Range | Correlation Coefficient (r²) | Reference |
| UV-Spectrophotometry (in 0.1N NaOH) | 1 - 25 µg/mL | r² = 0.999 | [10][11] |
| UV-Spectrophotometry (in Ammonium Formate) | 1 - 25 µg/mL | r² = 0.999 | [10][11] |
| Colorimetric (Procedure A) | Not Specified | r² = 0.9995 | [12] |
| Colorimetric (Procedure B) | Not Specified | r² = 1 | [12] |
| Colorimetric (Procedure C) | Not Specified | r² = 0.9992 | [12] |
Experimental Protocols for Linearity and Range Assessment
The following is a generalized protocol for establishing the linearity and range of a bioanalytical method for Olopatadine, based on common practices described in the referenced literature.
Preparation of Standard Solutions
-
Primary Stock Solution: Accurately weigh a known amount of Olopatadine reference standard and dissolve it in a suitable solvent (e.g., methanol, water) to prepare a primary stock solution of a high concentration (e.g., 1 mg/mL).
-
Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution with the appropriate solvent.
-
Calibration Standards: Spike a known volume of the appropriate blank matrix (e.g., human plasma, rabbit plasma) with the working stock solutions to prepare a series of at least five to eight calibration standards covering the expected concentration range. A blank sample (matrix without the analyte) and a zero sample (matrix with the internal standard) should also be prepared.
Sample Preparation and Analysis
-
Extraction: Extract Olopatadine and the internal standard (if used) from the biological matrix. Common techniques include protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE) with solvents like ethyl acetate and dichloromethane, or solid-phase extraction (SPE).[1][2][3]
-
Chromatography (for LC-based methods):
-
Column: Utilize a suitable column, such as a C18 or a specialized column like Boston green C8.[1][13]
-
Mobile Phase: Employ an isocratic or gradient mobile phase, often a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium acetate, formic acid).[2][13]
-
Flow Rate: Set an appropriate flow rate for the column and system.
-
Injection Volume: Inject a consistent volume of the extracted sample onto the column.
-
-
Detection:
-
LC-MS/MS: Use a mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for Olopatadine and the internal standard.[1][2]
-
HPLC/UPLC-UV: Use a UV detector set at the wavelength of maximum absorbance for Olopatadine (e.g., 220 nm, 246 nm, 299 nm).[6][9][13]
-
Spectrophotometry: Measure the absorbance at the predetermined wavelength of maximum absorbance.[10]
-
Data Analysis and Evaluation
-
Calibration Curve Construction: Plot the peak area ratio (analyte/internal standard) or the analyte peak area against the nominal concentration of the calibration standards.
-
Linear Regression Analysis: Perform a linear regression analysis on the calibration curve. The simplest justifiable model should be used.
-
Acceptance Criteria:
-
The correlation coefficient (r) should be close to 1 (typically ≥ 0.99).
-
The calibration curve should be visually inspected for linearity.
-
The back-calculated concentrations of the calibration standards should be within a specified percentage of the nominal value (e.g., ±15% for all standards except the Lower Limit of Quantification (LLOQ), which can be ±20%).
-
Workflow for Evaluating Linearity and Range
The following diagram illustrates the general workflow for assessing the linearity and range of an Olopatadine bioanalytical method.
This comprehensive guide provides a foundation for researchers to evaluate and compare different bioanalytical methods for Olopatadine. By understanding the linearity and range of these methods and following a structured experimental protocol, scientists can ensure the collection of high-quality, reliable data essential for pharmacokinetic studies, bioequivalence studies, and other drug development applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jchr.org [jchr.org]
- 6. tsijournals.com [tsijournals.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. turkjps.org [turkjps.org]
- 9. medipol.edu.tr [medipol.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Green Liquid Chromatography Method for the Determination of Related Substances Present in Olopatadine HCl Nasal Spray Formulation, Robustness by Design Expert - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the accuracy and precision of Olopatadine quantification
A Comparative Guide to the Quantitative Analysis of Olopatadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the accurate and precise quantification of Olopatadine. The following sections present a comprehensive overview of performance data, experimental protocols, and a generalized workflow for analytical quantification to aid in the selection of the most appropriate method for your research or quality control needs.
Quantitative Performance Comparison
The accuracy and precision of an analytical method are paramount for reliable quantification. The table below summarizes the performance of several common chromatographic techniques used for Olopatadine analysis, with data collated from various validation studies.
| Analytical Method | Matrix/Dosage Form | Accuracy (% Recovery) | Precision (% RSD) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| RP-HPLC | Bulk Drug & Formulation | 98.70 - 100.40% | < 2% | 35 - 65 µg/mL | - | - | [1] |
| RP-HPLC | Eye Drop | 80 - 120% | - | 0.02 - 0.40 mg/mL | - | - | [2] |
| RP-HPLC | Active Pharmaceutical Ingredient | - | < 2% | 10 - 250 µg/mL | 0.024 µg/mL | 0.075 µg/mL | [3] |
| UPLC | Polymeric Nanoparticles | - | - | 5 - 50 µg/mL | 0.7652 µg/mL | 2.3188 µg/mL | [4] |
| LC-MS/MS | Human Plasma | -6.40 - 9.26% (relative error) | < 11.4% | 0.2 - 100 ng/mL | - | 0.2 ng/mL | |
| HPTLC | Tablet Dosage Form | - | - | 0.1 - 0.9 µ g/band | - | - | [5] |
| HPTLC | Ophthalmic Solutions | - | < 2% | 200 - 1200 ng/band | - | - | [6][7] |
| UV-Spectrophotometry | Bulk & Pharmaceutical Dosage Form | 98 - 100% | < 2% | 10 - 60 µg/mL | - | - | [3] |
| UV-Spectrophotometry | Bulk & Pharmaceutical Dosage Form | - | < 2% | 20 - 120 µg/mL | - | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for some of the key methods cited in the comparison table.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Bulk Drug and Formulation [1]
-
Instrumentation : High-Performance Liquid Chromatography system with a UV detector.
-
Column : Inertsil-ODS 3V (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A mixture of Buffer: Methanol: Triethylamine (55:45:0.1, %v/v), with the pH adjusted to 3.0 using o-phosphoric acid.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : Not specified in the abstract, but typically in the UV range for Olopatadine.
-
Injection Volume : 20 µL.
-
Sample Preparation : A stock solution of the drug is prepared in the mobile phase, and appropriate dilutions are made to fall within the linear range.
2. Ultra-Performance Liquid Chromatography (UPLC) for Polymeric Nanoparticles [4]
-
Instrumentation : Ultra-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.
-
Column : Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase : A mixture of methanol, water, and sodium acetate buffer solution (40:50:10, v/v/v).
-
Flow Rate : 0.5 mL/min.
-
Detection Wavelength : 246 nm.
-
Column Temperature : 40 °C.
-
Injection Volume : 0.5 µL.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Human Plasma [9]
-
Instrumentation : Liquid Chromatography system coupled with a Tandem Mass Spectrometer.
-
Sample Preparation : Protein precipitation from plasma samples is carried out using acetonitrile, followed by liquid-liquid extraction with ethyl acetate/dichloromethane. The resulting residue is reconstituted in the mobile phase.
-
Chromatographic Separation : Achieved on a C18 column.
-
Detection : Mass spectrometry is performed in multiple reaction monitoring (MRM) mode.
-
Internal Standard : Amitriptyline is used as the internal standard.
4. High-Performance Thin-Layer Chromatography (HPTLC) for Ophthalmic Solutions [7]
-
Stationary Phase : Precoated silica gel 60 F254 aluminum plates.
-
Mobile Phase : A mixture of Methanol: Water: Glacial Acetic acid (8:2:0.2 v/v/v).
-
Application : Samples are applied as bands on the HPTLC plate.
-
Development : The plate is developed in a chamber saturated with the mobile phase.
-
Detection : Densitometric evaluation of the bands is carried out at 247 nm.
Visualizing the Analytical Workflow
To provide a clearer understanding of the steps involved in the quantification of Olopatadine, a generalized experimental workflow is depicted below. This diagram illustrates the logical progression from sample preparation to final data analysis.
Caption: A generalized workflow for the quantification of Olopatadine.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpar.com [ijpar.com]
- 4. medipol.edu.tr [medipol.edu.tr]
- 5. Stability-indicating high-performance column liquid chromatography and high-performance thin-layer chromatography methods for the determination of olopatadine hydrochloride in tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. jddtonline.info [jddtonline.info]
- 9. academic.oup.com [academic.oup.com]
Stability of Olopatadine in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of an analyte in biological matrices is paramount for accurate bioanalysis. This guide provides a comparative overview of the stability of olopatadine, a widely used antihistamine and mast cell stabilizer, in various biological matrices. Where available, a comparison with other topical ocular antihistamines, namely ketotifen and epinastine, is provided to offer a broader perspective for drug development and bioanalytical method validation.
Comparative Stability Data
The following tables summarize the available quantitative data on the stability of olopatadine, ketotifen, and epinastine in different biological matrices under various storage conditions. It is important to note that direct comparative studies are limited, and the data presented is compiled from separate research articles. Differences in experimental protocols across studies should be considered when interpreting the data.
Table 1: Stability of Olopatadine in Human Biological Matrices
| Biological Matrix | Storage Condition | Duration | Analyte Recovery (%) | Reference |
| Human Tears | Short-Term (Room Temperature) | Not Specified | 95.2 - 98.4 | [1] |
| Human Tears | Long-Term (-20°C) | Not Specified | 90.9 - 94.3 | [1] |
| Human Tears | Freeze-Thaw Cycles (3 cycles) | Not Specified | 99.8 - 102.7 | [1] |
| Human Plasma | Bench-top, Freeze-thaw, Long-term | Validated method suggests stability | [1][2][3][4][5] | |
| Human Whole Blood | Not specified | Not specified | Data not available | |
| Human Urine | Not specified | Not specified | Data not available |
Note: While several studies mention validated LC-MS/MS methods for olopatadine in human plasma which inherently include stability assessments, specific quantitative recovery values under different storage conditions are not always detailed in the abstracts.
Table 2: Stability of Ketotifen in Biological Matrices
| Biological Matrix | Storage Condition | Duration | Analyte Recovery (%) | Reference |
| Human Plasma | -20°C | 7 months | Stable | [6] |
| Beagle Dog Plasma | Room Temperature | 7 hours | 93.33 - 102.72 | |
| Beagle Dog Plasma | 4°C | 7 hours | 96.67 - 100.93 | |
| Beagle Dog Plasma | -70°C | 7 hours | 96.33 - 104.44 | |
| Beagle Dog Plasma | Freeze-Thaw Cycles (3 cycles) | Not Specified | 96.25 - 105.56 | |
| Human Whole Blood | Not specified | Not specified | Data not available | |
| Human Urine | Not specified | Not specified | Data not available |
Table 3: Stability of Epinastine in Human Biological Matrices
| Biological Matrix | Storage Condition | Duration | Analyte Recovery (%) | Reference |
| Human Plasma | Room Temperature (25°C) | 24 hours | 97.91 - 100.35 | [7] |
| Human Plasma | Long-Term (-80°C) | 4 weeks | 98.42 - 101.53 | [7] |
| Human Plasma | Freeze-Thaw Cycles (3 cycles) | Not Specified | 96.04 - 101.62 | [7] |
| Human Whole Blood | Not specified | Not specified | Data not available | |
| Human Urine | Not specified | Not specified | Data not available |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing stability studies. The following sections outline the typical experimental protocols used for determining the stability of these antihistamines in biological matrices.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and specific LC-MS/MS method is commonly employed for the quantitative determination of olopatadine, ketotifen, and epinastine in plasma.
-
Sample Preparation: Protein precipitation is a frequent first step, followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte from the biological matrix.
-
Chromatographic Separation: A C18 reversed-phase column is typically used to separate the analyte from endogenous interferences. The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid).
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Stability Assessment Protocols
Stability of the analyte in a biological matrix is assessed under various conditions to mimic sample handling and storage scenarios.
-
Freeze-Thaw Stability: Aliquots of spiked samples are subjected to multiple (usually three) freeze-thaw cycles. The samples are frozen at a specified temperature (e.g., -20°C or -80°C) and then thawed at room temperature. The analyte concentration is then compared to that of freshly prepared samples.
-
Short-Term (Bench-Top) Stability: Spiked samples are kept at room temperature for a specified period (e.g., 4, 8, or 24 hours) to simulate the time samples might spend on the benchtop during processing. The analyte concentration is then measured.
-
Long-Term Stability: Spiked samples are stored at a low temperature (e.g., -20°C or -80°C) for an extended period (e.g., weeks or months). The analyte concentration is determined at various time points and compared to the initial concentration.
-
Stock Solution Stability: The stability of the analyte in the solvent used to prepare stock solutions is also evaluated under defined storage conditions.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the typical workflows for stability testing and sample analysis.
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. Development and validation for the determination of olopatadine in human plasma by liquid chromatography–tandem mass sp… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of olopatadine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Incurred Sample Reanalysis in Olopatadine Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Understanding Incurred Sample Reanalysis (ISR)
Incurred Sample Reanalysis is a critical component of bioanalytical method validation, mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). It serves to demonstrate the reproducibility and reliability of a bioanalytical method when applied to authentic study samples from subjects. Unlike calibration standards and quality control (QC) samples that are prepared by spiking known concentrations of the analyte into a clean matrix, incurred samples may contain metabolites, concomitant medications, and other endogenous compounds that could interfere with the analysis.
The standard acceptance criterion for ISR in small molecule analysis, such as for Olopatadine, is that for at least 67% of the repeated samples, the percentage difference between the initial concentration and the re-assayed concentration should be within ±20% of their mean.
Experimental Design and Workflow for ISR
The workflow for conducting ISR is a systematic process to ensure the integrity of the bioanalytical data. A typical workflow is illustrated in the diagram below.
Comparative Analysis of Sample Preparation Methods for Olopatadine Bioanalysis
The choice of sample preparation technique is crucial for developing a robust bioanalytical method that will consistently pass ISR. Below is a comparison of common techniques used for the extraction of Olopatadine from plasma samples prior to LC-MS/MS analysis.
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein denaturation and removal by organic solvent. | Partitioning of the analyte between two immiscible liquid phases. | Analyte is retained on a solid sorbent and eluted with a solvent. |
| Speed | Fast | Moderate | Slower, but can be automated |
| Cost | Low | Low to Moderate | High |
| Selectivity | Low | Moderate | High |
| Matrix Effects | High potential for ion suppression/enhancement. | Moderate potential for matrix effects. | Low potential for matrix effects due to efficient cleanup. |
| Recovery | Can be variable, risk of analyte co-precipitation. | Generally good, but can be affected by analyte polarity and pH. | High and reproducible recovery. |
| Suitability for Olopatadine | Feasible, but may require more extensive chromatographic optimization to mitigate matrix effects. | A viable option, often providing cleaner extracts than PPT. | Considered the gold standard for robust bioanalysis, offering the cleanest extracts and highest likelihood of passing ISR. |
A Validated LC-MS/MS Bioanalytical Method for Olopatadine in Human Plasma
The following section details a representative LC-MS/MS method for the quantification of Olopatadine in human plasma, synthesized from published literature. This method is suitable for pharmacokinetic studies and would be subject to ISR.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction)
-
Internal Standard (IS): Olopatadine-d3 is a suitable stable isotope-labeled internal standard.
-
Extraction Procedure:
-
To 200 µL of human plasma, add 20 µL of IS working solution.
-
Vortex for 30 seconds.
-
Load the entire sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute Olopatadine and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Olopatadine: m/z 338.2 → 165.1
-
Olopatadine-d3 (IS): m/z 341.2 → 165.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage: 5500 V, Temperature: 500°C).
Bioanalytical Method Validation Summary
The following table summarizes the typical validation parameters for the described LC-MS/MS method.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | - | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | Accuracy within ±20%, Precision ≤20% | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | < 10% |
| Incurred Sample Reanalysis | ≥ 67% of samples within ±20% difference | Expected to Pass |
Logical Workflow for Olopatadine Bioanalysis
The following diagram illustrates the logical steps involved in the bioanalysis of Olopatadine from plasma samples using the described LC-MS/MS method.
Conclusion
The reproducibility of bioanalytical data, confirmed through Incurred Sample Reanalysis, is paramount for the successful regulatory submission of pharmacokinetic studies. For Olopatadine, a well-validated LC-MS/MS method, particularly one employing solid-phase extraction for sample cleanup, offers a robust and reliable approach to generating high-quality data that is likely to meet the stringent requirements of ISR. While direct comparative ISR data between different methods is not publicly available, the principles and methodologies outlined in this guide provide a strong foundation for researchers and scientists in the field of drug development to design and implement successful bioanalytical strategies for Olopatadine.
A Comparative Guide to Sample Preparation: Protein Precipitation vs. Liquid-Liquid Extraction for Olopatadine Analysis
For researchers, scientists, and professionals in drug development, the choice of sample preparation method is a critical step in achieving accurate and reliable quantification of analytes in biological matrices. This guide provides a detailed comparison of two common extraction techniques, protein precipitation (PP) and a combined protein precipitation-liquid-liquid extraction (PP-LLE) method, for the bioanalysis of the antihistamine drug, Olopatadine.
This comparison is based on experimental data from published research, highlighting key performance metrics to inform the selection of the most appropriate method for specific research needs. While a direct comparison of standalone protein precipitation versus standalone liquid-liquid extraction for Olopatadine is limited in available literature, the data strongly suggests that liquid-liquid extraction alone may be suboptimal due to strong plasma protein binding of the analyte. One study noted that liquid-liquid extraction without prior protein precipitation resulted in low recovery of Olopatadine[1]. Therefore, this guide will compare a validated protein precipitation method with a validated combined protein precipitation-liquid-liquid extraction method.
Performance Data Summary
The following table summarizes the key quantitative performance parameters for the two extraction methods for Olopatadine from different biological matrices.
| Performance Parameter | Protein Precipitation (in human tears) | Combined PP-Liquid-Liquid Extraction (in human plasma) |
| Recovery | 69.3% - 73.4%[2] | Consistent, but specific percentage not reported[1] |
| Matrix Effect | 94.2% - 98.7%[2] | 92.96% - 96.35%[1] |
| Linearity Range | 0.1 - 100 ng/mL[2] | 0.2 - 100 ng/mL[1] |
| Precision (%RSD) | Not explicitly stated in the provided abstract[2] | < 11.4% (intra- and interday)[1] |
Experimental Workflows
The following diagrams illustrate the experimental workflows for both the Protein Precipitation and the combined Protein Precipitation-Liquid-Liquid Extraction methods for Olopatadine.
Detailed Experimental Protocols
Protein Precipitation Method (for Olopatadine in Human Tears)[2]
This method utilizes acetonitrile to precipitate proteins from the tear matrix.
-
Sample Collection: Human tear samples are collected using sterile Schirmer strips.
-
Internal Standard Spiking: An appropriate amount of internal standard is added to each sample.
-
Protein Precipitation: Acetonitrile is added to the tear sample.
-
Vortexing: The samples are vortex-mixed to ensure thorough mixing and protein precipitation.
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant is carefully transferred to a new tube.
-
Analysis: The supernatant is directly injected into the LC-MS/MS system for analysis.
Combined Protein Precipitation and Liquid-Liquid Extraction Method (for Olopatadine in Human Plasma)[1]
This method employs an initial protein precipitation step followed by a liquid-liquid extraction to further purify the sample.
-
Sample Preparation: An aliquot of human plasma is used as the starting material.
-
Internal Standard Spiking: An internal standard (e.g., amitriptyline) is added to the plasma sample.
-
Protein Precipitation: Acetonitrile is added to the plasma sample to precipitate the proteins.
-
Liquid-Liquid Extraction: A mixture of ethyl acetate and dichloromethane is added to the sample.
-
Vortexing: The sample is vortexed to facilitate the extraction of Olopatadine into the organic phase.
-
Centrifugation: The sample is centrifuged to separate the aqueous and organic layers and the precipitated protein pellet.
-
Organic Layer Separation: The upper organic layer is transferred to a clean tube.
-
Evaporation: The organic solvent is evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in the mobile phase.
-
Analysis: The reconstituted sample is injected into the LC-MS/MS system for quantification.
Concluding Remarks
The choice between protein precipitation and a combined PP-LLE method for Olopatadine analysis depends on the specific requirements of the study, including the biological matrix, the required sensitivity, and the available instrumentation.
-
Protein precipitation is a simpler, faster, and more cost-effective method that has been successfully validated for the analysis of Olopatadine in human tears, demonstrating good recovery and minimal matrix effects[2].
-
The combined protein precipitation-liquid-liquid extraction method offers an additional purification step, which can be beneficial for more complex matrices like plasma. This method has also been validated and shown to have acceptable matrix effects and precision[1].
Crucially, the evidence suggests that a standalone liquid-liquid extraction is not a viable method for Olopatadine due to its strong binding to plasma proteins, which leads to low recovery[1]. Therefore, researchers should consider either a direct protein precipitation approach or a combined method that incorporates an initial protein precipitation step to ensure efficient extraction and accurate quantification of Olopatadine in biological samples.
References
A Head-to-Head Comparison of LC Columns for Olopatadine Separation: A Guide for Researchers
For researchers, scientists, and professionals in drug development, selecting the optimal Liquid Chromatography (LC) column is a critical step in achieving accurate and robust separation of Olopatadine. This guide provides a head-to-head comparison of various LC columns, supported by experimental data, to aid in the selection of the most suitable stationary phase for your analytical needs.
Data Summary: A Comparative Overview of LC Column Performance
The following table summarizes the performance of different LC columns—C18, C8, and HILIC—for the separation of Olopatadine, based on published data. A theoretical protocol for a Phenyl column is also included to provide a broader comparative perspective, drawing on the column's known selectivity for aromatic and basic compounds.
| Column Type | Stationary Phase | Column Dimensions (mm) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Key Performance Highlights |
| C18 | Octadecyl Silane | 150 x 4.6, 3.5 µm | Buffer and Acetonitrile (80:20, v/v) | 1.5 | 220 | ~5-7 | Good resolution of Olopatadine from its E-isomer and other degradation impurities.[1] |
| C18 | Octadecyl Silane | 250 x 4.6, 5 µm | Methanol and Water (75:25, v/v), pH 3.0 with TFA | Not Specified | 254 | 5.6 | Simple and sensitive method for estimation in rabbit plasma.[2] |
| C8 | Octyl Silane | 150 x 4.6, 5 µm | Phosphate Buffer (pH 3.0) and Acetonitrile (72:28, v/v) | 1.0 | 299 | Not Specified | Validated for quantification of Olopatadine and its related substances in eye drops.[3] |
| HILIC | Cyano | Not Specified | Acetonitrile and Ammonium Acetate Buffer | Not Specified | Not Specified | Not Specified | Provided the best balance of analysis time and peak shape for Olopatadine and its E-isomer. |
| Phenyl | Phenyl-Hexyl | 150 x 4.6, 5 µm | (Theoretical) Acetonitrile and Phosphate Buffer (pH 3.0) (50:50, v/v) | 1.0 | 298 | (Theoretical) | Expected to offer alternative selectivity due to π-π interactions with the aromatic rings of Olopatadine. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Method 1: C18 Column for Olopatadine and Impurity Separation[1]
-
Column: Kromasil 100 C18 (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase: A mixture of buffer and acetonitrile (80:20, v/v). The buffer was prepared by dissolving 6.8 g of monobasic potassium phosphate and 1.28 g of 1-pentane sulfonic acid sodium salt monohydrate in 1000 mL of water, with the addition of 3 mL of triethylamine. The pH was adjusted to 3.0 with 85% v/v orthophosphoric acid.
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Sample Preparation: A sample solution equivalent to 10 mg of Olopatadine hydrochloride was transferred to a 20 mL volumetric flask, and 7 mL of diluent was added and sonicated for 15 minutes. The volume was then made up to the mark with diluent to achieve a concentration of 500 µg/mL.
Method 2: C8 Column for Olopatadine in Ophthalmic Solution[3]
-
Column: C8 (4.6 mm x 150 mm, 5 µm), specified as USP L7 packing
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (72:28, v/v). The buffer was prepared by dissolving the appropriate salt in water, adding 1 mL of triethylamine, and adjusting the pH to 3.0 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 30 µL
-
Column Temperature: 40°C
-
Detection: Photodiode Array (PDA) detector at 299 nm
-
Sample Preparation: A 0.2 mg/mL Olopatadine hydrochloride solution was prepared by dissolving 20.0 mg of the working standard in a 100 mL volumetric flask.
Method 3: HILIC Column for Olopatadine and its E-isomer
-
Column: A study evaluated four HILIC stationary phases: cyano, amino, silica, and diol. The cyano column was found to provide the best performance.
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate). The exact ratio and buffer concentration would be optimized based on the specific column and desired retention.
-
Rationale: HILIC is particularly useful for polar compounds that are poorly retained on traditional reversed-phase columns. Olopatadine, with its polar functional groups, can benefit from the alternative retention mechanism offered by HILIC.
Method 4: Theoretical Protocol for a Phenyl Column
-
Column: Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio. The mobile phase composition would be optimized to achieve the desired retention and resolution.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 298 nm
-
Rationale: Phenyl columns provide a unique selectivity based on π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte. Given Olopatadine's tricyclic aromatic structure, a Phenyl column could offer enhanced separation from structurally similar impurities.
Visualizing the Process: Experimental Workflow and Column Selection Logic
To better illustrate the experimental process and the rationale behind column selection, the following diagrams are provided.
References
A Comparative Guide to the Bioanalysis of Olopatadine: Inter-day and Intra-day Variability
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Olopatadine, a comprehensive understanding of the variability associated with different analytical methods is paramount for ensuring data integrity and reliability. This guide provides a comparative overview of common bioanalytical techniques for Olopatadine, with a focus on inter-day and intra-day precision. The presented data, summarized from published studies, offers insights into the performance of these methods under varying experimental conditions.
Quantitative Comparison of Analytical Methods
The precision of an analytical method is a critical parameter in its validation, reflecting the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). The following table summarizes the inter-day and intra-day variability reported for different Olopatadine bioanalytical methods.
| Analytical Method | Matrix | Inter-day Precision (%CV) | Intra-day Precision (%CV) | Linearity Range | Lower Limit of Quantification (LLOQ) |
| RP-HPLC [1] | Intranasal Formulation | 0.94 | 0.25 | 1-300 µg/mL | 0.9412 µg/mL |
| RP-HPLC [2] | Rabbit Plasma | <2 | <2 | 1-30 µg/mL | 0.5 µg/mL |
| LC-MS/MS [3] | Human Plasma | <11.4 | <11.4 | 0.2-100 ng/mL | 0.2 ng/mL |
| HILIC-ESI/MS/MS [4] | Human Tears | <7 | <7 | 0.1-100 ng/mL | Not Reported |
| LC-ESI-MS/MS [5] | Human Plasma | Not Reported | Not Reported | 1-200 ng/mL | Not Reported |
| HPLC [6] | Pharmaceutical Samples | 0.515 (overall average) | 0.515 (overall average) | Not Reported | 0.1617 ppm |
Experimental Workflows and Methodologies
The variability of a bioanalytical method is intrinsically linked to its experimental protocol. The following sections detail the methodologies for the key experiments cited, providing a basis for replication and comparison.
Representative Experimental Workflow: Olopatadine Bioanalysis
A typical workflow for the bioanalysis of Olopatadine.
Detailed Experimental Protocols
1. RP-HPLC Method for Olopatadine in Intranasal Formulation [1]
-
Instrumentation: Waters 2695e HPLC system with a PDA detector.
-
Column: Ultracarb ODS 20 (150 x 4.6mm, 5µm).
-
Mobile Phase: A gradient elution using a mixture of 50 mM potassium dihydrogen orthophosphate (pH 4.0) and methanol (60:40) as mobile phase A and methanol as mobile phase B.
-
Flow Rate: 0.8 ml/min.
-
Detection: UV detection at 295 nm.
-
Injection Volume: 25 µl.
-
Sample Preparation: 3 ml of the formulation was transferred to a 100 ml volumetric flask and the volume was made up with mobile phase A.
2. RP-HPLC Method for Olopatadine in Rabbit Plasma [2]
-
Column: Hypersil C18 (5 µm, 250×4.6 mm).
-
Mobile Phase: Methanol and water mixture (75:25 %v/v), with the pH adjusted to 3.0 with trifluoroacetic acid.
-
Flow Rate: Not specified.
-
Detection: UV detection at 254 nm.
-
Retention Time: 5.6 minutes.
3. LC-MS/MS Method for Olopatadine in Human Plasma [3]
-
Sample Preparation: Protein precipitation followed by liquid-liquid extraction (LLE).
-
Chromatographic Run Time: 3.5 minutes.
-
Quantification: The method was validated over a concentration range of 0.2–100 ng/mL.
4. HILIC-ESI/MS/MS Method for Olopatadine in Human Tears [4]
-
Separation: Performed on an Acquity BEH amide column (2.1 mm × 100 mm, 1.7 μm).
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile.
-
Internal Standard: Mianserin hydrochloride.
-
Sample Collection: Schirmer test strips were used to collect tear samples.
-
Matrix: Artificial tear fluid was used as the matrix for validation.
This guide highlights the availability of various validated methods for the bioanalysis of Olopatadine. The choice of method will depend on the specific requirements of the study, including the biological matrix, the required sensitivity, and the available instrumentation. The provided data on inter-day and intra-day variability serves as a crucial reference for researchers in selecting the most appropriate and reliable method for their pharmacokinetic and other drug development studies.
References
The Gold Standard in Bioanalysis: Justifying the Selection of Olopatadine-d3 N-Oxide as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Olopatadine, the choice of an appropriate internal standard is a critical determinant of data quality, accuracy, and reliability. This guide provides a comprehensive comparison of Olopatadine-d3 N-Oxide with alternative internal standards, presenting a clear justification for its selection, supported by established scientific principles and comparative data.
In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard.[1][2] this compound, a deuterated form of a major metabolite of Olopatadine, embodies the ideal characteristics of a SIL internal standard, offering significant advantages over commonly used structural analogs.
The Superiority of Stable Isotope-Labeled Internal Standards
An internal standard is added at a known concentration to all samples, including calibration standards and quality controls, to correct for variability throughout the analytical process.[2] The ideal internal standard co-elutes with the analyte and behaves identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[3] This is where SIL internal standards excel.
This compound, being structurally identical to the endogenous Olopatadine N-Oxide metabolite with the exception of isotopic labeling, offers near-perfect co-elution and ionization characteristics with the analyte's metabolite. When quantifying the parent drug, Olopatadine, the use of its deuterated metabolite as an internal standard provides a close chromatographic and physicochemical surrogate, effectively compensating for matrix effects and variability in extraction recovery.[4]
Matrix effects, the suppression or enhancement of the analyte signal by co-eluting endogenous components from the biological matrix, are a primary source of inaccuracy in bioanalytical methods.[4] Structural analog internal standards, such as Amitriptyline or Mianserin, may have different chromatographic retention times and ionization efficiencies compared to Olopatadine, leading to inadequate compensation for these matrix effects.
Comparative Performance of Internal Standards for Olopatadine Analysis
The selection of an internal standard should be based on a thorough evaluation of its performance characteristics. The following table summarizes key validation parameters for different internal standards used in the bioanalysis of Olopatadine, compiled from various studies.
| Internal Standard | Type | Recovery (%) | Matrix Effect (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) | Reference |
| This compound | Stable Isotope-Labeled Metabolite | Theoretically High and Consistent | Theoretically Minimal | Expected <15% | Expected <15% | Expected within ±15% | General Principle |
| Amitriptyline | Structural Analog | 72.76 | 83.39 | <11.4 | <11.4 | -6.40 to 9.26 | [1][5] |
| Mianserin hydrochloride | Structural Analog | 77.8 | 99.1 | 4.3 - 6.5 | 6.3 - 10.9 | 7.1 to 12.8 | [4] |
Disclaimer: The data for Amitriptyline and Mianserin hydrochloride are derived from separate studies with different experimental conditions. A direct, head-to-head comparison under identical conditions would provide a more definitive assessment. The performance of this compound is projected based on the established principles of stable isotope dilution techniques.
The data illustrates that while structural analogs can provide acceptable performance, their variability in recovery and matrix effects can be higher compared to the expected performance of a SIL internal standard. The use of a deuterated standard like this compound is anticipated to yield even greater precision and accuracy.
Experimental Protocols
A robust bioanalytical method is essential for reliable results. The following is a representative experimental protocol for the quantification of Olopatadine in human plasma using this compound as an internal standard, adapted from established methods.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of Olopatadine and its N-oxide metabolite from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Olopatadine: To be determined (e.g., based on precursor and product ions).
-
This compound: To be determined (based on a +3 Da mass shift from the unlabeled N-oxide metabolite).
-
Justification Pathway and Experimental Workflow
The decision to select this compound as the internal standard follows a logical pathway that prioritizes analytical rigor and data integrity. The experimental workflow is designed to ensure accurate and precise quantification.
Caption: Logical pathway for the selection of an ideal internal standard.
Caption: Experimental workflow for Olopatadine bioanalysis using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Safety Operating Guide
Safe Disposal of Olopatadine-d3 N-Oxide: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Olopatadine-d3 N-Oxide, a metabolite of the antihistamine Olopatadine, is crucial for maintaining laboratory safety and environmental protection. Due to its potential toxicity and significant environmental hazards, this compound must be managed as hazardous chemical waste. Adherence to established protocols ensures compliance with regulatory standards and minimizes risks to researchers and the ecosystem.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Olopatadine and its metabolites. While a specific SDS for this compound may not always be available, data from related compounds indicate that it may be harmful if swallowed and is very toxic to aquatic life[1][2][3]. Always handle this compound wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation[2][4].
Step-by-Step Disposal Protocol
The disposal of this compound must follow the principles of hazardous waste management as outlined by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[5][6][7].
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated solutions, and any materials used for spill cleanup (e.g., absorbent pads, gloves), as hazardous chemical waste.
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams. Specifically, avoid contact with strong acids and oxidizing agents[1].
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible waste container with a secure screw-top cap[8]. The container should be in good condition, free from damage or deterioration[6].
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any relevant hazard warnings (e.g., "Toxic," "Environmental Hazard").
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[5][8][9].
-
Ensure the SAA is a secondary containment system to prevent the spread of potential spills[6].
-
Keep the waste container closed at all times, except when adding waste[5][8].
-
-
Request for Waste Pickup:
-
Once the container is full or waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
-
Complete and submit a hazardous waste disposal form as required by your institution[5]. Do not attempt to dispose of this chemical down the drain or in the regular trash[7].
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes key information for the parent compound, Olopatadine, which should be considered when assessing risk.
| Property | Value | Source |
| Molecular Formula (Olopatadine N-Oxide) | C₂₁H₂₃NO₄ | [10][11] |
| Molecular Weight (Olopatadine N-Oxide) | 353.41 g/mol | [10][11] |
| Acute Toxicity (Olopatadine) | Toxic if swallowed | [2][3] |
| Environmental Hazard (Olopatadine) | Very toxic to aquatic life | [1][2][3] |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory hazardous waste management protocols. These protocols are derived from regulations and guidelines established by national and international safety organizations. For specific experimental procedures involving this compound, researchers should develop a detailed protocol that includes waste disposal as a final step, consistent with the guidance provided here.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. medline.com [medline.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. odu.edu [odu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. acs.org [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. scbt.com [scbt.com]
- 11. GSRS [gsrs.ncats.nih.gov]
Essential Safety and Logistical Information for Handling Olopatadine-d3 N-Oxide
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling Olopatadine-d3 N-Oxide. The following table summarizes the recommended PPE to be used.
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing. | EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | A dust respirator or a NIOSH/MSHA approved respirator. | Use in a well-ventilated area or under a chemical fume hood.[2] |
| Body Protection | Protective clothing and boots as required by the situation. | --- |
It is imperative to inspect all PPE prior to use and to wash hands thoroughly after handling the compound.[1]
Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and the safety of laboratory personnel.
-
Handling:
-
Storage:
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
-
Personal Precautions:
-
Containment and Cleanup:
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. The waste should be collected in suitable and closed containers for disposal by an approved waste disposal plant.[2]
First Aid Measures
In case of exposure, follow these first aid guidelines and seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
